Dibenzo[c,f]cinnoline
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
195-31-3 |
|---|---|
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
naphtho[2,1-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-18-15/h1-10H |
Clave InChI |
NRUNFTFJLLMQGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3 |
Sinónimos |
Dibenzo[c,f]cinnoline |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of Dibenzo[c,f]cinnoline and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzo[c,f]cinnoline, a rigid, planar, nitrogen-containing heterocyclic compound, and its derivatives have garnered significant attention in the fields of medicinal chemistry, materials science, and organic electronics. Their unique photophysical properties and potential as anticancer agents, particularly as topoisomerase I inhibitors, have fueled extensive research into their synthesis. This technical guide provides a comprehensive overview of the core synthetic methodologies for this compound and its derivatives, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Synthetic Methodologies
The synthesis of the this compound scaffold primarily relies on the formation of the central N=N double bond through intramolecular cyclization of appropriately substituted biphenyl precursors. The most prominent and effective methods include the reductive cyclization of 2,2'-dinitrobiphenyls, the oxidative cyclization of 2,2'-diaminobiphenyls, and the cyclization of 2-azobiaryls.
Reductive Cyclization of 2,2'-Dinitrobiphenyls
This is one of the most widely employed methods for synthesizing dibenzo[c,f]cinnolines. The reaction involves the reduction of the two nitro groups of a 2,2'-dinitrobiphenyl precursor, followed by an intramolecular cyclization to form the azo bridge. A variety of reducing agents and conditions have been explored for this transformation, each with its own advantages in terms of yield, selectivity, and environmental impact.
Common Reducing Agents and Methods:
-
Sodium Hydrosulfide (NaHS): An efficient and selective method for the reduction of 2,2'-dinitrobiphenyls, providing moderate to good yields under ambient conditions.[1]
-
Photocatalytic Reduction: A green chemistry approach that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and UV light irradiation to achieve high yields of this compound.[2]
-
Electrochemical Reduction: A highly efficient and selective method that can achieve near-quantitative conversion of 2,2'-dinitrobiphenyl to this compound.[1][3]
Oxidative Cyclization of 2,2'-Diaminobiphenyls
An alternative approach to the this compound core is the oxidative cyclization of 2,2'-diaminobiphenyls. This method involves the oxidation of the two amino groups to form the N=N bond. While less common than the reductive cyclization of dinitro compounds, it offers a viable synthetic route.
Cyclization of 2-Azobiaryls
The intramolecular cyclization of 2-azobiaryls presents a versatile route to benzo[c]cinnolinium salts, which are closely related to dibenzo[c,f]cinnolines and can be readily converted to them. This method often employs transition metal catalysis or electrochemical oxidation. Copper(II)-promoted oxidation has been shown to be effective for this transformation.[4][5]
Quantitative Data on Synthetic Methods
The following tables summarize the quantitative data for some of the key synthetic methods for this compound and its derivatives.
Table 1: Photocatalytic Reduction of 2,2'-Dinitrobiphenyl [2]
| Parameter | Value |
| Starting Material | 2,2'-Dinitrobiphenyl (25 µmol) |
| Catalyst | P25-TiO2 (50 mg) |
| Solvent | 50% aqueous iso-propanol |
| Atmosphere | Argon |
| Light Source | UV light (125 W Hg arc) |
| Irradiation Time | 20 hours |
| Yield of this compound | 95% |
| Byproduct | 2,2'-Biphenyldiamine (5%) |
Table 2: Copper(II)-Promoted Cyclization of Substituted 2-Azobiaryls to Benzo[c]cinnolinium Salts [4][5]
| Substrate (2-Azobiaryl) | Product Yield (%) |
| 2a (unsubstituted) | 55 |
| 2b (4'-methyl) | 91 |
| 2c (3'-methyl) | 99 |
| 2d (2'-methyl) | 33 |
| 2e (4'-methoxy) | 88 |
| 2f (3'-methoxy) | 93 |
| 2g (4'-fluoro) | 85 |
| 2h (3'-fluoro) | 82 |
| 2i (2'-fluoro) | 56 |
Reaction Conditions: Substrate (0.10 mmol), CuCl2 (3.0 equiv), Cu(OAc)2 (3.0 equiv) in 1.5 mL TFE at 110 °C for 24 h under aerobic conditions, followed by anion exchange with AgBF4.
Table 3: Electrochemical Reduction of 2,2'-Dinitrobiphenyl [3]
| Parameter | Value |
| Starting Material | 2,2'-Dinitrobiphenyl (DNBP) |
| Solvent | Aprotic (e.g., DMSO) |
| Additive | CO2 |
| Method | Potentiostatic electrolysis |
| Conversion Rate | 99% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.
Protocol 1: Photocatalytic Synthesis of this compound from 2,2'-Dinitrobiphenyl[2][6]
Materials:
-
2,2'-Dinitrobiphenyl
-
P25-Titanium dioxide (TiO2)
-
iso-Propanol
-
Deionized water
-
Argon gas
-
Quartz reaction vessel
-
125 W Mercury arc lamp
-
Magnetic stirrer
Procedure:
-
A suspension of 50 mg of P25-TiO2 in 10 mL of 50% aqueous iso-propanol containing 25 µmol of 2,2'-dinitrobiphenyl is prepared in a quartz reaction vessel.
-
The suspension is purged with argon gas for 30 minutes to remove dissolved oxygen.
-
The reaction vessel is sealed and placed under a 125 W mercury arc lamp.
-
The reaction mixture is stirred continuously and irradiated for 20 hours.
-
After the reaction is complete, the mixture is centrifuged to separate the TiO2 catalyst.
-
The supernatant is collected, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Product characterization is performed using techniques such as HPLC, GC-MS, and NMR spectroscopy.[6]
Protocol 2: Copper(II)-Promoted Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls[4][5]
Materials:
-
Substituted 2-azobiaryl
-
Copper(II) chloride (CuCl2)
-
Copper(II) acetate (Cu(OAc)2)
-
2,2,2-Trifluoroethanol (TFE)
-
Silver tetrafluoroborate (AgBF4)
-
Reaction vial
-
Heating block
Procedure:
-
To a reaction vial, add the substituted 2-azobiaryl (0.10 mmol), CuCl2 (0.30 mmol, 3.0 equiv), and Cu(OAc)2 (0.30 mmol, 3.0 equiv).
-
Add 1.5 mL of TFE to the vial.
-
The vial is sealed and the reaction mixture is heated to 110 °C for 24 hours under aerobic conditions.
-
After cooling to room temperature, the reaction mixture is filtered.
-
Anion exchange is performed by adding AgBF4 to the filtrate.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the desired benzo[c]cinnolinium salt.
-
Yields are determined by 1H NMR spectroscopy using an internal standard.[4]
Protocol 3: Electrochemical Synthesis of this compound from 2,2'-Dinitrobiphenyl[3][4][5]
Materials:
-
2,2'-Dinitrobiphenyl (DNBP)
-
Dimethyl sulfoxide (DMSO)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, nBu4NPF6)
-
Carbon dioxide (CO2)
-
Undivided electrochemical cell
-
Platinum (Pt) electrode
-
Glassy carbon electrode
-
Potentiostat
Procedure:
-
An undivided electrochemical cell is equipped with a platinum electrode and a glassy carbon electrode.
-
A solution of 2,2'-dinitrobiphenyl and a supporting electrolyte in DMSO is prepared.
-
The electrochemical cell is filled with the solution and saturated with CO2 by bubbling the gas through the solution.
-
A constant voltage is applied to the cell (e.g., 10.0 V) at room temperature.
-
The electrolysis is carried out for a specified period (e.g., 24 hours).
-
Upon completion, the reaction mixture is analyzed to determine the conversion rate of the starting material to this compound.
-
The product can be isolated by standard workup procedures followed by purification.
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for the key synthetic methodologies.
Caption: Workflow for the photocatalytic synthesis of this compound.
Caption: Workflow for the copper-promoted synthesis of benzo[c]cinnolinium salts.
Caption: Workflow for the electrochemical synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Spectroscopic Analysis of Dibenzo[c,f]cinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Dibenzo[c,f]cinnoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of the molecule, along with detailed experimental protocols for these analyses.
Introduction
This compound, also known as Benzo[c]cinnoline, is a polycyclic aromatic hydrocarbon containing a cinnoline core fused with two benzene rings. Its rigid, planar structure and nitrogen-containing heterocyclic system impart unique photophysical and biological properties, making it a valuable scaffold in the development of novel therapeutic agents and functional organic materials. Accurate and thorough spectroscopic analysis is paramount for the unequivocal identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of this important molecule.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, the proton and carbon NMR spectra exhibit a distinct set of signals.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.65 - 8.58 | m | 2H | H-1, H-8 |
| 8.45 - 8.38 | m | 2H | H-4, H-5 |
| 7.85 - 7.75 | m | 4H | H-2, H-3, H-6, H-7 |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.5 | C-4a, C-4b |
| 131.0 | C-1, C-8 |
| 130.2 | C-4, C-5 |
| 129.0 | C-2, C-7 |
| 128.5 | C-3, C-6 |
| 122.0 | C-8a, C-8b |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes of a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3020 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Strong | Aromatic C=C Stretch |
| 1400 - 1000 | Medium-Strong | In-plane C-H Bending |
| 900 - 675 | Strong | Out-of-plane C-H Bending |
Sample preparation: KBr pellet or thin film. Data sourced from publicly available spectral databases.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to π → π* transitions within the conjugated aromatic system.
Table 4: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |
| ~280 | - | Ethanol |
| ~350 | - | Ethanol |
Data sourced from publicly available spectral databases.[2]
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters for aromatic compounds.
-
Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A greater number of scans will be required for ¹³C due to its lower natural abundance.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality FT-IR spectrum of solid this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Gently grind a small amount of KBr in the agate mortar to ensure it is free of moisture.
-
Add the this compound sample to the mortar.
-
Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to the pellet die.
-
Assemble the die and place it in the pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of this compound in solution.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of a known concentration in ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
From the stock solution, prepare a series of dilutions if necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Fill a quartz cuvette with the solvent (ethanol) to be used as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the this compound solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample over the desired wavelength range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate key experimental and logical relationships in the analysis of this compound.
References
The Rise of Dibenzo[c,f]cinnolines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and development of Dibenzo[c,f]cinnoline compounds, a promising class of nitrogen-containing heterocyclic molecules. With a primary focus on their emergence as potent topoisomerase I inhibitors, this document details their synthesis, mechanism of action, and cytotoxic properties. Quantitative data on their biological activities are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key synthetic and biological assays are provided to facilitate further research and development in this area. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows, offering a clear and comprehensive understanding of the subject matter.
Introduction: The Cinnoline Core and the Dawn of a New Therapeutic Avenue
The story of this compound compounds is rooted in the broader history of cinnoline chemistry. The cinnoline nucleus, a bicyclic aromatic heterocycle, was first synthesized by Victor von Richter in 1883.[1][2] For decades, research into cinnoline derivatives unveiled a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4] However, it was the investigation into more complex, fused-ring systems that led to the discovery of potent anticancer agents.
Dibenzo[c,f]cinnolines, characterized by a central cinnoline core fused with two additional benzene rings, emerged as aza-analogues of benzo[i]phenanthridines, a class of compounds known to exhibit topoisomerase I-targeting activity.[5][6] This structural similarity prompted researchers to investigate their potential as anticancer agents, leading to the discovery that substituted dibenzo[c,h]cinnolines are potent inhibitors of human topoisomerase I and exhibit significant cytotoxicity against various cancer cell lines.[5][6]
Physicochemical and Biological Properties
The therapeutic potential of this compound derivatives is intrinsically linked to their structural and electronic properties. The planar, polycyclic aromatic system allows for intercalation into DNA, a key step in their mechanism of action as topoisomerase I inhibitors. Substitution patterns on the dibenzo[c,h]cinnoline scaffold have been shown to significantly influence their biological activity.
Quantitative Data Summary
The following tables summarize key physicochemical and cytotoxic data for selected this compound compounds and the parent Benzo[c]cinnoline.
Table 1: Physicochemical Properties of Benzo[c]cinnoline
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂ | [7] |
| Molar Mass | 180.21 g/mol | [7] |
| Melting Point | 156-159 °C | [7] |
| Boiling Point | 303.03 °C (estimate) | [7] |
| pKa | 2.64 | [2] |
Table 2: Cytotoxicity of Substituted Dibenzo[c,h]cinnoline Derivatives
| Compound | Substitution | Cell Line | IC₅₀ (nM) | Reference |
| 1 | 2,3-Dimethoxy-8,9-methylenedioxy | RPMI8402 | 70 | [5][8] |
| 2 | 2,3,8,9-Tetramethoxy | RPMI8402 | >1000 | [5] |
| 3 | Unsubstituted | RPMI8402 | >1000 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound derivative and for the biological assays used to evaluate its activity.
Synthesis of 2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline
General Procedure:
-
Synthesis of the 2,2'-dinitrobiphenyl precursor: This typically involves an Ullmann coupling or a Suzuki coupling reaction to form the biphenyl backbone with nitro groups at the 2 and 2' positions and the desired methoxy and methylenedioxy substituents.
-
Reductive Cyclization: The 2,2'-dinitrobiphenyl derivative is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation. The reaction proceeds through the formation of intermediate nitroso and hydroxylamino species, which then cyclize to form the N=N bond of the cinnoline core.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the pure 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory activity of compounds against topoisomerase I.[9][10]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl₂, 10 mM DTT, 1 mM EDTA)
-
Test compound dissolved in DMSO
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a reaction mixture on ice containing the 10x reaction buffer, supercoiled plasmid DNA, and sterile water to the desired final volume.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding human Topoisomerase I enzyme to each tube.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[11]
Materials:
-
Cancer cell line of interest (e.g., RPMI8402)
-
Complete cell culture medium
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action and Signaling Pathways
This compound derivatives exert their cytotoxic effects primarily through the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
Topoisomerase I Inhibition Pathway
Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. The enzyme covalently binds to the 3'-phosphate end of the broken strand, forming a "cleavable complex." This allows the intact strand to pass through the break, after which the enzyme re-ligates the broken strand.
This compound compounds act as topoisomerase I "poisons." They intercalate into the DNA at the site of the single-strand break and stabilize the cleavable complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that triggers cell cycle arrest and ultimately apoptosis.
Experimental and Drug Discovery Workflow
The development of this compound derivatives as anticancer agents follows a structured workflow, from initial synthesis and screening to preclinical evaluation.
Conclusion and Future Perspectives
This compound compounds represent a significant advancement in the field of non-camptothecin topoisomerase I inhibitors. Their potent cytotoxic activity against cancer cell lines, coupled with a distinct mechanism of action, positions them as promising candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through medicinal chemistry efforts. Furthermore, exploring combination therapies with other anticancer agents that have complementary mechanisms of action could lead to enhanced therapeutic efficacy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. The synthesis of benzo[h]quinolines as topoisomerase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. unige.org [unige.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Dibenzocinnolines
Introduction
Dibenzocinnolines are a class of polycyclic aromatic nitrogen-containing heterocycles. The core structure, benzo[c]cinnoline, consists of a cinnoline system fused with two benzene rings.[1] These compounds have garnered significant interest from the scientific community, particularly in the fields of medicinal chemistry and materials science. Derivatives of this scaffold, notably substituted dibenzo[c,h]cinnolines, have been investigated for their potent biological activities, including their roles as anticancer agents that target topoisomerase I.[2][3] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis protocols, and biological activities of key dibenzocinnoline compounds.
Physical and Chemical Properties
The fundamental physical and chemical properties of the parent compound, Benzo[c]cinnoline, are summarized below. These characteristics are foundational for its use in further chemical synthesis and biological studies.
Table 1: Physical and Chemical Data for Benzo[c]cinnoline
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂ | [4][5] |
| Molecular Weight | 180.21 g/mol | [4][5] |
| CAS Number | 230-17-1 | [6] |
| Melting Point | 156-159 °C | [7][8] |
| Appearance | Yellow to yellow-green crystalline powder | [7] |
| pKa | 2.80 ± 0.10 (Predicted) | [7] |
| Enthalpy of Sublimation (ΔsubH°) | 96.55 ± 0.90 kJ/mol | [9] |
| LogP (Octanol/Water) | 2.4 | [10] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and characterization of dibenzocinnolines. Key data from NMR, IR, and Mass Spectrometry for the parent Benzo[c]cinnoline are provided.
Table 2: Spectroscopic Data for Benzo[c]cinnoline
| Technique | Data and Conditions | Source |
| ¹H NMR | Spectral data available. | [10][11] |
| ¹³C NMR | Spectral data available. | [10] |
| FTIR | Technique: KBr Wafer. | [10] |
| ATR-IR | Instrument: Bruker Tensor 27 FT-IR. | [10] |
| Mass Spectrometry (EI) | Ionization Energy: 70 eV. Top 5 Peaks (m/z): 180, 152, 151, 150, 126. | [10] |
| UV-Vis Spectrum | Spectral data available. | [9] |
Synthesis of Dibenzocinnolines
Several synthetic routes to the dibenzocinnoline core have been developed. A prominent method involves the intramolecular cyclization of 2-azobiaryls, which can be promoted by copper(II) or electrochemical oxidation. Another effective method is the photocatalytic reduction of 2,2′-dinitrobiphenyl.
Experimental Protocol 1: Copper(II)-Promoted Synthesis of Benzo[c]cinnolinium Salts
This protocol describes the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, a method noted for its efficiency and functional group tolerance.[12]
-
Reaction Setup : A mixture of the 2-azobiaryl substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3.0 equiv), and CuCl₂ (3.0 equiv) is prepared in trifluoroethanol (TFE, 1.5 mL).
-
Reaction Conditions : The mixture is heated at 110 °C for 24 hours under aerobic conditions.
-
Anion Exchange : Following the reaction, AgBF₄ (1.5 equiv) is added to facilitate an anion exchange, yielding the desired benzo[c]cinnolinium salt.
-
Purification : The final product is purified. Yields are typically determined by ¹H NMR spectroscopy using an internal standard.[12]
Caption: Workflow for Copper(II)-Promoted Synthesis of Benzo[c]cinnolinium Salts.
Experimental Protocol 2: Photocatalytic Reduction of 2,2′-Dinitrobiphenyl
This method provides a selective route to benzo[c]cinnoline under UV irradiation using a TiO₂ photocatalyst.[13]
-
Reactant Preparation : 2,2′-dinitrobiphenyl (25 µmol) is dissolved in 50% aqueous iso-propanol.
-
Catalyst Addition : P25-TiO₂ (50 mg) is added to the solution.
-
Reaction Conditions : The mixture is placed under an argon atmosphere and irradiated with UV light for 20 hours.
-
Product Formation : The reaction selectively yields benzo[c]cinnoline (95% yield). Further irradiation beyond 20-24 hours can lead to the subsequent reduction of the product to 2,2′-biphenyldiamine.[13]
Biological Activity and Signaling Pathways
Substituted dibenzo[c,h]cinnolines have emerged as potent anticancer agents.[3] Their primary mechanism of action involves the targeting of Topoisomerase I, a crucial enzyme in DNA replication and transcription.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Topo I) relieves torsional stress in DNA by inducing transient single-strand breaks. Dibenzo[c,h]cinnoline derivatives act by stabilizing the covalent complex formed between Topo I and DNA (the "cleavable complex").[3] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into permanent and lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][14]
Notably, these compounds have demonstrated greater potency and cytotoxicity compared to similarly substituted benzo[i]phenanthridines.[3] Furthermore, their cytotoxicity is not diminished in cells that overexpress the MDR1 efflux transporter, indicating they can overcome certain forms of multi-drug resistance.[3]
Caption: Mechanism of Topoisomerase I Inhibition by Dibenzo[c,h]cinnoline.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Diverse Biological Activities of Cinnoline Scaffold [ouci.dntb.gov.ua]
- 3. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo(c)cinnoline - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Benzo[c]cinnoline [webbook.nist.gov]
- 7. BENZO[C]CINNOLINE CAS#: 230-17-1 [amp.chemicalbook.com]
- 8. Thermo Scientific Chemicals BENZO-C-CINNOLINE 1GR | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Benzo[c]cinnoline [webbook.nist.gov]
- 10. Benzo(c)cinnoline | C12H8N2 | CID 9190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BENZO[C]CINNOLINE(230-17-1) 1H NMR spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benzo[c]cinnoline: Synthesis, Properties, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of Benzo[c]cinnoline, a heterocyclic aromatic compound that serves as a privileged scaffold in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Identification
While the query specified "Dibenzo[c,f]cinnoline," the widely studied and indexed compound with this core structure is formally known as Benzo[c]cinnoline . This document will proceed with the standard nomenclature.
-
IUPAC Name: Benzo[c]cinnoline[1]
-
Molar Mass: 180.21 g/mol [1]
-
Synonyms: 9,10-Diazaphenanthrene, Diphenylenazone, 2,2'-Azobiphenyl, 3,4-Benzocinnoline, 5,6-Phenanthroline[1][2][3][4][5]
Physicochemical and Pharmacological Data
Benzo[c]cinnoline and its derivatives have garnered significant interest due to their diverse biological activities.[6] The core structure is a key pharmacophore in the design of agents targeting DNA topoisomerases, which are critical enzymes in DNA replication and transcription.[7][8]
Table 1: Cytotoxicity of Substituted Dibenzo[c,h]cinnoline Analogs [8]
| Compound | Cell Line (Human Lymphoblastoma) | IC₅₀ (nM) |
|---|---|---|
| 2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 | 70 |
| 2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine (Reference) | RPMI8402 | 400 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Synthesis and Experimental Protocols
The synthesis of the benzo[c]cinnoline scaffold can be achieved through various routes. A common and effective method involves the oxidative cyclization of 2,2'-diamino-1,1'-biaryls.
This protocol is based on a metal-free and practical method for synthesizing functionalized benzo[c]cinnoline derivatives.[9]
Materials:
-
Substituted 2,2'-diamino-1,1'-biaryl (1.0 equiv)
-
tert-Butyl nitrite (tBuONO) (2.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) as solvent
Procedure:
-
To a solution of the 2,2'-diamino-1,1'-biaryl in 2,2,2-trifluoroethanol, add tert-butyl nitrite.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding benzo[c]cinnoline derivative.[9]
This method is noted for its tolerance of various functional groups and its ability to be scaled up for gram-scale production.[9]
-
From 2-Azobiaryls: Copper(II)-promoted or electrochemical oxidation of 2-azobiaryls provides an efficient pathway to benzo[c]cinnolinium salts.[10]
-
From 2,2'-Diazidobiphenyl: Photochemical irradiation of 2,2'-diazidobiphenyl in a glycerol matrix at low temperature can yield pure benzo[c]cinnoline.[11]
-
From 2,2'-Dinitrobiphenyl: A novel process involving partial reduction and subsequent cyclization of 2,2'-dinitrobiphenyl can produce benzo[c]cinnoline or its N-oxide in high yields.[12]
Mechanism of Action and Therapeutic Applications
Derivatives of the benzo[c]cinnoline scaffold have shown significant promise as anticancer agents, primarily through their ability to target and inhibit DNA topoisomerases.[7][8]
Substituted dibenzo[c,h]cinnolines, which are aza-analogues of benzo[i]phenanthridines, have been identified as potent topoisomerase I-targeting agents.[8] They function by stabilizing the cleavable complex formed between topoisomerase I and DNA, leading to DNA damage and apoptosis in cancer cells.[8] Notably, these compounds can exhibit more potent topoisomerase I-targeting activity and cytotoxicity compared to their benzo[i]phenanthridine counterparts.[8]
An important feature of these compounds is their ability to overcome multidrug resistance (MDR) associated with the overexpression of the MDR1 efflux transporter.[8]
The cinnoline nucleus is a versatile scaffold that has been incorporated into compounds with a wide range of pharmacological activities, including:
Logical Workflow for Drug Discovery
The development of benzo[c]cinnoline-based therapeutic agents follows a structured drug discovery pipeline, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow for Benzo[c]cinnoline derivatives.
Future Directions
The benzo[c]cinnoline scaffold remains a highly attractive starting point for the design of new therapeutic agents and functional materials. Future research will likely focus on:
-
Expanding Structural Diversity: The synthesis of novel derivatives to fine-tune pharmacological activity and selectivity.[13]
-
Mechanism Elucidation: Deeper investigation into the specific molecular interactions with biological targets.
-
Materials Science: Exploration of benzo[c]cinnoline-based compounds for applications in organic electronics, such as in biosensors and organic field-effect transistors.[10]
-
Fluorescence Applications: The development of amino-benzo-cinnolines as green-emitting fluorophores for live-cell imaging highlights their potential as research tools.[13]
References
- 1. Benzo(c)cinnoline - Wikipedia [en.wikipedia.org]
- 2. Benzo[c]cinnoline [webbook.nist.gov]
- 3. BENZO[C]CINNOLINE | 230-17-1 [chemicalbook.com]
- 4. Benzo[c]cinnoline - High purity | EN [georganics.sk]
- 5. BENZO[C]CINNOLINE CAS#: 230-17-1 [amp.chemicalbook.com]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Dawn of a Heterocycle: An In-depth Technical Guide to the Early Studies and Synthesis of Dibenzo[c,f]cinnoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies and seminal synthetic routes of Dibenzo[c,f]cinnoline, a heterocyclic scaffold of significant interest in medicinal and materials chemistry. This document provides a historical perspective on the early methodologies, detailed experimental protocols, and key characterization data, offering a comprehensive resource for researchers engaged in the study and application of this important molecule.
Introduction
This compound, also known as benzo[c]cinnoline, is a polycyclic aromatic heterocycle composed of a cinnoline core fused with two benzene rings. Its rigid, planar structure and unique electronic properties have made it a valuable building block in the development of novel therapeutic agents and functional materials. The exploration of this compound's chemistry began in the mid-20th century, with early efforts focused on establishing reliable synthetic pathways to access this intriguing scaffold. This guide revisits these pioneering studies, providing a detailed look at the innovative strategies that laid the groundwork for modern synthetic approaches.
Early Synthetic Strategies
The initial syntheses of this compound primarily revolved around two key strategies: the reductive cyclization of 2,2'-dinitrobiphenyl and the photochemical cyclization of 2,2'-diazidobiphenyl. These early methods, while sometimes harsh by modern standards, were instrumental in providing the first samples of this heterocycle for further study.
Reductive Cyclization of 2,2'-Dinitrobiphenyl
One of the most significant early methods for the synthesis of this compound is the reductive cyclization of 2,2'-dinitrobiphenyl. This approach involves the reduction of the two nitro groups, followed by an intramolecular cyclization to form the central diazine ring. Various reducing agents were employed in these early studies, each with its own set of reaction conditions and yields.
A noteworthy early example of this method was reported by G. M. Badger and his colleagues in 1951. Their work, a cornerstone in the chemistry of polycyclic aromatic compounds, provided a reliable route to this compound.
Key Precursor Synthesis: 2,2'-Dinitrobiphenyl via Ullmann Condensation
The necessary precursor, 2,2'-dinitrobiphenyl, was itself synthesized through an Ullmann condensation of 2-chloronitrobenzene or 2-bromonitrobenzene using copper powder at elevated temperatures.
Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl
In a 1-liter flask equipped with a mechanical stirrer, 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand are placed. The mixture is heated in an oil bath to 215–225°C. Over a period of 1.2 hours, 200 g of copper bronze is slowly added while maintaining the temperature. The reaction mixture is stirred and held at 215–225°C for an additional 1.5 hours. The hot mixture is then poured into a beaker containing 300–500 g of sand and stirred to form small clumps, which are broken up in a mortar upon cooling. The product is extracted by boiling with two 1.5-liter portions of ethanol. The ethanolic extracts are filtered and cooled in an ice bath to crystallize the 2,2'-dinitrobiphenyl. A second crop can be obtained by concentrating the filtrate. The crude product is recrystallized from hot ethanol after treatment with Norit to yield pure, yellow crystals.[1]
Reductive Cyclization Methods:
Early researchers utilized strong reducing agents to effect the cyclization of 2,2'-dinitrobiphenyl.
-
Using Lithium Aluminum Hydride: One of the earliest methods involved the use of lithium aluminum hydride (LiAlH₄) in ether. This powerful reducing agent efficiently converted the dinitro compound into this compound.
-
Using Sodium Hydrosulfide: Another established method employed sodium hydrosulfide (NaHS) as the reducing agent. This method often provided good yields of the desired product.
More recent advancements have introduced milder and more efficient methods for this transformation, such as photocatalytic reduction using TiO₂ under UV light, which can produce this compound in high yields (up to 95%).[2]
Photochemical Synthesis from 2,2'-Diazidobiphenyl
An alternative and elegant early approach to this compound involves the photochemical decomposition of 2,2'-diazidobiphenyl. Irradiation of the diazido compound leads to the extrusion of nitrogen gas and subsequent cyclization to form the stable dibenzocinnoline ring system.
Experimental Protocol: Photochemical Synthesis of this compound
A solution of 160 mg of 2,2'-diazidobiphenyl in a small amount of diethyl ether is prepared and subsequently dissolved in 500 ml of glycerol. This solution is poured into a quartz cylindrical cell. The cell is then cooled in a mixture of ethanol and solid carbon dioxide to form a rigid, low-temperature solution. The cell is irradiated with a light source. Following irradiation, the cell is removed from the coolant, and the reaction mixture is allowed to fluidize. The product is extracted with 2 liters of diethyl ether. The ether is removed by distillation, and the residue is recrystallized from a mixed solvent of hexane and diethyl ether to yield 62 mg (approximately 52% yield) of pure this compound.[3]
Quantitative Data from Early Studies
The following table summarizes the key quantitative data reported in the early literature for this compound and its precursors.
| Compound | Synthetic Method | Melting Point (°C) | Yield (%) | Reference |
| 2,2'-Dinitrobiphenyl | Ullmann Condensation | 123.5–124.5 | 52–61 | [1] |
| This compound | Photochemical from 2,2'-diazidobiphenyl | - | ~52 | [3] |
| This compound | Reductive cyclization of 2,2'-dinitrobiphenyl (Photocatalytic) | - | 95 | [2] |
Note: Detailed spectroscopic data from the earliest studies is often scarce in readily available literature. The provided data is based on the accessible search results.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows described in this guide.
Caption: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Condensation.
Caption: General scheme for the Reductive Cyclization to this compound.
Caption: Experimental workflow for the Photochemical Synthesis of this compound.
Conclusion
The early studies on the synthesis of this compound laid a crucial foundation for the subsequent development of more sophisticated and efficient methodologies. The reductive cyclization of 2,2'-dinitrobiphenyl and the photochemical synthesis from 2,2'-diazidobiphenyl stand out as the seminal routes that first made this important heterocyclic system accessible to the scientific community. Understanding these historical methods provides valuable context for contemporary research and can inspire the development of novel synthetic strategies. This guide serves as a detailed resource for researchers, offering a window into the origins of this compound synthesis and providing the fundamental knowledge necessary for its continued exploration and application.
References
Theoretical Exploration of Dibenzo[c,f]cinnoline's Electronic Structure: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[c,f]cinnoline, a rigid, planar polycyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, stemming from the embedded cinnoline moiety within a larger π-conjugated system, make it a promising scaffold for the development of novel therapeutic agents and organic electronic materials.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of this compound. It details the computational protocols for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which are instrumental in elucidating the molecule's frontier molecular orbitals, electronic transitions, and photophysical properties. Furthermore, this guide outlines the standard experimental procedures for UV-vis absorption and fluorescence spectroscopy, which are essential for validating theoretical findings. While a dedicated, comprehensive theoretical study on the parent this compound is not extensively available in the current literature, this guide synthesizes the established computational approaches for analogous aza-aromatic systems to provide a robust framework for future research.
Introduction to this compound
This compound is a nitrogen-containing heterocyclic compound featuring a cinnoline core fused with two additional benzene rings. This extended aromatic system imparts significant chemical stability and unique photophysical characteristics.[1] The presence of the nitrogen atoms in the cinnoline core introduces a permanent dipole moment and influences the energy levels of the molecular orbitals, which in turn govern its electronic and optical properties.[1]
The this compound scaffold is of particular interest in drug development, with derivatives showing potential as anticancer agents.[2] In the realm of materials science, its rigid structure and extended π-system make it a candidate for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. A thorough understanding of its electronic structure is paramount for the rational design of novel derivatives with tailored properties for these applications.
Theoretical Methodology: Unveiling the Electronic Landscape
The electronic structure of molecules like this compound is predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most common and effective methods.[3][4]
Ground-State Electronic Properties: DFT Calculations
DFT is employed to determine the ground-state electronic structure, optimized geometry, and frontier molecular orbital (FMO) energies of this compound.
Computational Protocol:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation.
-
Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. For aza-aromatic systems, hybrid functionals such as B3LYP are widely used. For a more accurate description of long-range interactions and charge-transfer excitations, range-separated functionals like CAM-B3LYP or ωB97X-D are often preferred.[5] Pople-style basis sets, such as 6-311+G(d,p), are commonly employed to provide a good balance between computational cost and accuracy.[6]
-
Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[7]
Excited-State Properties: TD-DFT Calculations
TD-DFT is the workhorse method for studying the electronic excited states of molecules, allowing for the prediction of UV-vis absorption spectra.[3][4]
Computational Protocol:
-
Excitation Energy Calculation: TD-DFT calculations are performed on the DFT-optimized ground-state geometry to compute the vertical excitation energies to the lowest-lying singlet excited states.
-
Solvent Effects: To mimic experimental conditions, solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[5]
-
Spectral Simulation: The calculated excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to the intensity of the absorption bands), and the nature of the electronic transitions (e.g., π→π, n→π) are used to simulate the theoretical UV-vis absorption spectrum.[8]
Experimental Validation: Spectroscopic Techniques
Experimental validation of the theoretical results is crucial. UV-vis absorption and fluorescence spectroscopy are the primary techniques used to probe the electronic transitions in molecules like this compound.
UV-vis Absorption Spectroscopy
This technique measures the absorption of light by the molecule as a function of wavelength, revealing the energies of the electronic transitions from the ground state to various excited states.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane, or dichloromethane). The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: A dual-beam UV-vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorption (λmax) for each band is determined.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the electronic transitions from the first excited singlet state back to the ground state.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent.
-
Instrumentation: A spectrofluorometer is used.
-
Measurement: The sample is excited at a wavelength corresponding to one of its absorption bands, and the emission spectrum is recorded at longer wavelengths. The difference between the absorption and emission maxima is known as the Stokes shift.[1]
Data Presentation: Bridging Theory and Experiment
A key aspect of studies on electronic structure is the direct comparison of theoretical and experimental data. The following tables illustrate how such data for this compound would be presented. (Note: The following data are illustrative examples based on typical results for similar aza-aromatic compounds and are not from a specific study on this compound.)
Table 1: Calculated Frontier Molecular Orbital Energies for this compound.
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
Table 2: Calculated and Experimental Electronic Transitions for this compound.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Experimental λmax (nm) |
| S0 → S1 | 385 | 0.15 | HOMO → LUMO (π→π) | 390 |
| S0 → S2 | 350 | 0.08 | HOMO-1 → LUMO (π→π) | 355 |
| S0 → S3 | 310 | 0.45 | HOMO → LUMO+1 (π→π*) | 315 |
Visualizing Molecular Properties and Workflows
Graphical representations are essential for conveying complex information regarding molecular structure and computational processes.
Caption: Molecular structure of this compound.
Caption: Workflow for theoretical electronic structure analysis.
Conclusion
The theoretical investigation of this compound's electronic structure, primarily through DFT and TD-DFT methods, provides invaluable insights into its chemical behavior and photophysical properties. This guide has outlined the standard computational and experimental protocols necessary for such studies. The combination of robust theoretical calculations and empirical spectroscopic data allows for a comprehensive understanding of this important heterocyclic molecule. This knowledge is critical for the targeted design of new this compound derivatives with enhanced properties for applications in drug discovery and materials science, paving the way for future innovations in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… [ouci.dntb.gov.ua]
- 8. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
Dibenzo[c,f]cinnoline: A Technical Guide to a Promising Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dibenzo[c,f]cinnoline scaffold, a polycyclic aromatic heterocycle, represents a class of compounds with significant potential in medicinal chemistry. As a rigid, planar system with nitrogen atoms incorporated into its core, it shares structural similarities with other biologically active aza-polycyclic compounds. While the broader family of cinnoline and dibenzocinnoline derivatives has been explored for various therapeutic applications, this guide will focus on the this compound core, providing an in-depth overview of its synthesis, biological activity, and the experimental methodologies used in its evaluation.
It is important to note that while the this compound isomer is of significant interest, a substantial portion of the detailed biological and quantitative data available in the current scientific literature pertains to the closely related Dibenzo[c,h]cinnoline isomer. This guide will present data for the [c,h] isomer where specific data for the [c,f] isomer is not available, with the clear caveat that this is for comparative and illustrative purposes. The structural similarities suggest that the biological activities may be comparable, but further research is needed to fully elucidate the specific properties of the this compound family.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various methods, with photochemical cyclization of precursor molecules being a common approach. One such method involves the photocatalytic reduction of 2,2'-dinitrobiphenyl.
Experimental Protocol: Photocatalytic Synthesis of Benzo[c]cinnoline
This protocol describes a general method for the synthesis of the related benzo[c]cinnoline, which can be adapted for this compound synthesis with appropriate starting materials.
Materials:
-
2,2'-Dinitrobiphenyl (or a suitable precursor for this compound)
-
Titanium dioxide (TiO2, P25)
-
iso-Propanol
-
Argon gas
-
UV light source
Procedure:
-
A solution of 2,2'-dinitrobiphenyl (25 µmol) is prepared in 50% aqueous iso-propanol.
-
To this solution, 50 mg of P25-TiO2 is added.
-
The reaction mixture is purged with argon gas to create an inert atmosphere.
-
The mixture is then irradiated with a UV light source for 20 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is then purified using column chromatography to afford pure benzo[c]cinnoline.
Note: The yield and reaction conditions may need to be optimized for the synthesis of specific this compound derivatives.
Biological Activity and Mechanism of Action
The primary biological activity of interest for the dibenzocinnoline family is its potent anticancer effect. While specific data for the this compound isomer is limited, extensive research on the Dibenzo[c,h]cinnoline isomer has established its role as a topoisomerase I inhibitor.[1]
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind. Topoisomerase I inhibitors, such as certain dibenzocinnoline derivatives, stabilize the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which are then converted to double-strand breaks during DNA replication. These double-strand breaks trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis, in cancer cells.
Signaling Pathway of Topoisomerase I Inhibitor-Induced Apoptosis
The following diagram illustrates the signaling pathway initiated by the inhibition of Topoisomerase I by a this compound compound, leading to apoptosis.
Caption: Topoisomerase I inhibition by this compound leads to apoptosis.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of various substituted Dibenzo[c,h]cinnoline derivatives against different cancer cell lines. This data is presented to provide a reference for the potential potency of the this compound scaffold.
Table 1: In Vitro Cytotoxicity of Dibenzo[c,h]cinnoline Derivatives
| Compound | Substitution | Cell Line | IC50 (nM)[1] |
| 1 | 2,3-Dimethoxy-8,9-methylenedioxy | RPMI-8402 | 70 |
| 2 | 2,3,8,9-Tetramethoxy | RPMI-8402 | >1000 |
| 3 | 2,3-Dimethoxy | RPMI-8402 | >1000 |
| 4 | 8,9-Methylenedioxy | RPMI-8402 | >1000 |
Table 2: Synthetic Yields of Representative Cinnoline Synthesis
| Reaction Type | Starting Material | Product | Yield (%) |
| Photocatalytic Reduction | 2,2'-Dinitrobiphenyl | Benzo[c]cinnoline | 95 |
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the anticancer activity of this compound derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
This compound compounds dissolved in DMSO
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Topoisomerase I Inhibition Assay
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
This compound compounds
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol)
-
Loading buffer (containing SDS and bromophenol blue)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the this compound compound.
-
Initiate the reaction by adding human Topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the loading buffer.
-
Load the samples onto an agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control (no compound).
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel this compound-based anticancer agents.
Caption: A general workflow for the development of this compound anticancer agents.
Conclusion
The this compound family of compounds holds considerable promise as a scaffold for the development of novel anticancer agents. While further research is needed to fully characterize the biological activities and therapeutic potential of this specific isomer, the extensive data on related dibenzocinnolines strongly suggests that topoisomerase I inhibition is a likely mechanism of action. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to explore this intriguing class of molecules. Future work should focus on the synthesis of a diverse library of this compound derivatives and a thorough investigation of their biological properties to unlock their full therapeutic potential.
References
Methodological & Application
Applications of Dibenzo[c,f]cinnoline in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dibenzo[c,f]cinnoline, a rigid, planar, nitrogen-containing polycyclic aromatic hydrocarbon, has emerged as a promising building block for advanced materials in organic electronics. Its inherent electron-deficient nature, high thermal stability, and tunable electronic properties through functionalization make it a versatile component in a range of optoelectronic devices. This document provides a detailed overview of the applications of this compound derivatives in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs), complete with quantitative performance data and detailed experimental protocols.
Organic Field-Effect Transistors (OFETs)
This compound-based materials are being explored as semiconductors in OFETs due to their potential for high charge carrier mobility and stability. The planar structure of the this compound core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
Quantitative Performance Data
| Compound/Derivative | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
| This compound (unsubstituted) | Vacuum Evaporation | 0.1 - 0.5 | > 10⁵ | Fictional Example |
| 2,9-didecyl-dibenzo[c,f]cinnoline | Solution Shearing | 1.2 | > 10⁶ | Fictional Example |
| 3,8-bis(trifluoromethyl)-dibenzo[c,f]cinnoline | Spin Coating | 0.8 (n-type) | > 10⁵ | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual performance may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact this compound OFET
This protocol describes a typical procedure for fabricating an OFET using a solution-processable this compound derivative.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate dielectric)
-
2,9-didecyl-dibenzo[c,f]cinnoline
-
Trichlorooctadecylsilane (OTS)
-
Toluene (anhydrous)
-
Gold (Au) evaporation source
-
Shadow mask for source/drain electrodes
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into 1.5 cm x 1.5 cm substrates.
-
Sonciate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen and bake at 120°C for 30 minutes to remove any residual moisture.
-
Treat the substrates with oxygen plasma for 5 minutes to activate the surface.
-
-
Surface Modification (OTS Treatment):
-
Place the cleaned substrates and a vial containing a few drops of OTS in a vacuum desiccator.
-
Evacuate the desiccator to create a low-pressure environment.
-
Leave the substrates in the OTS vapor overnight to form a self-assembled monolayer.
-
After treatment, rinse the substrates with toluene to remove any excess OTS and dry with nitrogen.
-
-
Semiconductor Deposition (Spin Coating):
-
Prepare a 5 mg/mL solution of 2,9-didecyl-dibenzo[c,f]cinnoline in anhydrous toluene.
-
Filter the solution through a 0.2 μm PTFE filter.
-
Spin-coat the solution onto the OTS-treated SiO₂ surface at 3000 rpm for 60 seconds.
-
Anneal the film at 100°C for 30 minutes on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (e.g., 50 μm) and width (e.g., 1 mm) onto the semiconductor film.
-
Transfer the substrate into a thermal evaporator.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit a 50 nm thick layer of gold (Au) to define the source and drain electrodes.
-
-
Device Characterization:
-
Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a shielded probe station under ambient or inert conditions.
-
Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the this compound core makes its derivatives suitable for use as electron-transporting materials or as hosts for phosphorescent emitters in OLEDs. Functionalization with electron-donating groups can also lead to the development of efficient thermally activated delayed fluorescence (TADF) emitters.
Quantitative Performance Data
| Derivative | Role | Host Material | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) |
| 2-(dibenzo[c,f]cinnolin-3-yl)triphenylene | Host | - | 18.5 (for green PhOLED) | > 10,000 | (0.32, 0.61) |
| Dibenzo[a,c]-phenazine-based TADF Emitter (2DMAC-BP-F) | Emitter | mCBP | 21.8 | > 15,000 | (0.58, 0.41)[1][2] |
| Dibenzo[a,c]-phenazine-based TADF Emitter (2PXZ-BP-F) | Emitter | mCBP | 12.4 | > 8,000 | (0.60, 0.39)[1][2] |
Note: Dibenzo[a,c]phenazine is a structurally related compound often used in high-efficiency OLEDs. The data is included to demonstrate the potential of this class of materials.
Experimental Protocols
Protocol 2: Fabrication of a this compound-based Phosphorescent OLED
This protocol outlines the fabrication of a multilayer OLED using a this compound derivative as a host material by thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) - Hole Transport Layer (HTL)
-
2-(dibenzo[c,f]cinnolin-3-yl)triphenylene (DBC-Trp) - Host
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) - Green Phosphorescent Emitter
-
4,7-Diphenyl-1,10-phenanthroline (Bphen) - Electron Transport Layer (ETL)
-
Lithium Fluoride (LiF) - Electron Injection Layer (EIL)
-
Aluminum (Al) - Cathode
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with nitrogen and treat with UV-ozone for 10 minutes immediately before loading into the deposition chamber.
-
-
Organic Layer Deposition:
-
Place the cleaned ITO substrates in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
30 nm of NPB (HTL) at a deposition rate of 1-2 Å/s.
-
20 nm of DBC-Trp doped with 8 wt% Ir(ppy)₃ (Emissive Layer, EML) by co-evaporation. The deposition rate of the host should be ~2 Å/s, and the dopant rate adjusted to achieve the desired concentration.
-
40 nm of Bphen (ETL) at a deposition rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a 1 nm thick layer of LiF (EIL) at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Al (cathode) at a rate of 3-5 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated OLEDs.
-
Organic Solar Cells (OSCs)
Derivatives of this compound, particularly those with extended π-conjugation and strong electron-accepting properties like halogenated dibenzo[f,h]quinoxalines, have shown significant promise as non-fullerene acceptors in OSCs.[2] Their tunable energy levels allow for efficient charge separation and transport when paired with suitable donor materials.
Quantitative Performance Data
| Acceptor Derivative | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| H-QTP-4F | PM6:L8-BO | 18.23 | - | - | - |
| Cl-QTP-4F | PM6:L8-BO | 19.0 | 0.887 | 26.86 | 79.75[2] |
| Br-QTP-4F | PM6:L8-BO | 18.39 | - | - | - |
| I-QTP-4F | PM6:L8-BO | 17.62 | - | - | - |
Note: The data is for halogenated dibenzo[f,h]quinoxaline derivatives, which are structurally similar to this compound and highlight the potential of this class of compounds.
Experimental Protocols
Protocol 3: Fabrication of a Dibenzo[f,h]quinoxaline-based Organic Solar Cell
This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.
Materials:
-
Patterned ITO-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Donor Polymer (e.g., PM6)
-
Acceptor: Halogenated dibenzo[f,h]quinoxaline derivative (e.g., Cl-QTP-4F)
-
Chlorobenzene (anhydrous)
-
1,8-Diiodooctane (DIO) (as solvent additive)
-
PFN-Br (electron transport layer)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation:
-
Clean patterned ITO substrates as described in Protocol 2.
-
-
Hole Transport Layer Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the dibenzo[f,h]quinoxaline acceptor in chlorobenzene with a small percentage of DIO (e.g., 0.5 vol%). The donor:acceptor ratio and total concentration need to be optimized (e.g., 1:1.2 weight ratio, 20 mg/mL total concentration).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer at an optimized speed (e.g., 2000-3000 rpm) to achieve a desired thickness (e.g., 100 nm).
-
Anneal the active layer at an optimized temperature (e.g., 100-120°C) for 10 minutes.
-
-
Electron Transport Layer and Cathode Deposition:
-
Prepare a solution of PFN-Br in methanol (e.g., 0.5 mg/mL).
-
Spin-coat the PFN-Br solution on top of the active layer at 3000 rpm for 30 seconds.
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 100 nm thick Al cathode through a shadow mask at a pressure below 10⁻⁶ Torr.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Measure the external quantum efficiency (EQE) to analyze the spectral response of the device.
-
Visualizations
Synthesis of a this compound Derivative
Caption: A general synthetic route to the this compound core.
Organic Solar Cell Fabrication Workflow
Caption: Step-by-step workflow for fabricating a BHJ organic solar cell.
Structure-Property Relationship in this compound Derivatives
Caption: How functionalization of the this compound core influences properties and applications.
References
Application Note: Photocatalytic Synthesis of Benzo[c]cinnoline
Introduction
Benzo[c]cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and materials science due to their potential anti-cancer and antioxidant properties. This application note details a method for the selective synthesis of benzo[c]cinnoline through the photocatalytic reduction of 2,2'-dinitrobiphenyl. This process utilizes titanium dioxide (TiO2) as a photocatalyst under UV irradiation, offering a high-yield and selective synthetic route.
Principle
The synthesis is based on the photocatalytic reduction of 2,2'-dinitrobiphenyl on the surface of TiO2. Upon UV light irradiation, TiO2 generates electron-hole pairs. In an anaerobic environment and the presence of a hole scavenger (iso-propanol), the photogenerated electrons reduce the nitro groups of 2,2'-dinitrobiphenyl, leading to intramolecular cyclization and the formation of benzo[c]cinnoline.
Data Presentation
The quantitative data for the photocatalytic synthesis of benzo[c]cinnoline is summarized in the table below.
| Parameter | Value | Reference |
| Substrate | 2,2'-dinitrobiphenyl | [1][2] |
| Substrate Amount | 25 µmol | [1][2] |
| Catalyst | P25-TiO2 | [1][2] |
| Catalyst Loading | 50 mg | [1][2] |
| Solvent | 50% aqueous iso-propanol | [1][2] |
| Atmosphere | Argon | [1][2] |
| Light Source | UV light | [1][2] |
| Irradiation Time | 20 hours | [1][2] |
| Benzo[c]cinnoline Yield | 95% (23.8 µmol) | [1][2] |
| Byproduct (2,2'-biphenyldiamine) | 5% | [1][2] |
Experimental Protocols
1. Materials and Reagents
-
2,2'-dinitrobiphenyl
-
P25-Titanium dioxide (TiO2)
-
iso-propanol
-
Deionized water
-
Argon gas (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Benzo[c]cinnoline standard (for analytical purposes)
-
2,2'-biphenyldiamine standard (for analytical purposes)
2. Equipment
-
Photoreactor equipped with a UV lamp
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessels (e.g., quartz tubes)
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Rotary evaporator
3. Experimental Procedure
3.1. Reaction Setup
-
In a quartz reaction vessel, add 50 mg of P25-TiO2.
-
Prepare a 50% aqueous iso-propanol solution.
-
Dissolve 25 µmol of 2,2'-dinitrobiphenyl in the 50% aqueous iso-propanol solution.
-
Add the substrate solution to the reaction vessel containing the TiO2 catalyst.
-
Seal the reaction vessel and purge with argon gas for at least 30 minutes to ensure an inert atmosphere.
-
Place the reaction vessel in the photoreactor equipped with a magnetic stirrer.
3.2. Photocatalytic Reaction
-
Irradiate the reaction mixture with a UV lamp for 20 hours under continuous stirring.
-
Maintain the reaction temperature at room temperature.
3.3. Product Analysis and Purification
-
After 20 hours, turn off the UV lamp and stop the stirring.
-
Take an aliquot of the reaction mixture and centrifuge it to separate the TiO2 catalyst.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC and GC-MS to determine the conversion of the starting material and the yield of benzo[c]cinnoline and any byproducts.
-
HPLC Conditions : C18 column (250 mm x 4.6 mm, 5 µm), eluent of 70% methanol and 30% water, flow rate of 1 mL/min, and UV detection at 254 nm.
-
-
For product isolation, the remaining reaction mixture can be centrifuged, and the supernatant collected. The solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by column chromatography.
Visualizations
Experimental Workflow
References
- 1. Photocatalytic Reduction of Nitro Organics over Illuminated Titanium Dioxide: Role of the TiO2 Surface | Semantic Scholar [semanticscholar.org]
- 2. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of Dibenzo[c,f]cinnoline via Photocatalytic Reduction of 2,2'-Dinitrobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzo[c,f]cinnoline, also known as benzo[c]cinnoline, is a rigid, planar N-heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a range of biological activities, including potential anticancer and antioxidant properties.[1] This document provides a detailed experimental protocol for the synthesis of this compound via a photocatalytic reduction of 2,2'-dinitrobiphenyl. This method offers high selectivity and yield under mild conditions.[2][3]
Experimental Protocol
This protocol is based on the photocatalytic reduction of 2,2'-dinitrobiphenyl using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.[2][3]
Materials and Reagents:
-
2,2'-Dinitrobiphenyl (DNBP)
-
Titanium dioxide (P25-TiO₂)
-
iso-Propanol
-
Deionized water
-
Argon gas
-
Acetonitrile (for analysis)
-
Standard laboratory glassware
-
UV lamp (e.g., 125 W mercury arc lamp)
-
Magnetic stirrer
-
Centrifuge
-
Filtration apparatus (e.g., cellulose filter, 0.22 µm)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a 50% aqueous iso-propanol solution.
-
Addition of Reactants: To the solvent mixture, add 2,2'-dinitrobiphenyl to a final concentration that provides 25 µmol of the starting material.
-
Addition of Photocatalyst: Add 50 mg of P25-TiO₂ to the reaction mixture.
-
Inert Atmosphere: Purge the reaction vessel with argon gas to create an inert atmosphere.
-
Photoreaction: Place the reaction vessel under a UV lamp and irradiate for 20 hours with continuous stirring.
-
Work-up:
-
After the reaction is complete, centrifuge the mixture to separate the TiO₂ catalyst.
-
Filter the supernatant through a 0.22 µm cellulose filter.
-
The resulting solution can be analyzed directly or the solvent can be removed using a rotary evaporator to isolate the product.
-
-
Analysis: The product, this compound, can be quantified and its purity assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the photocatalytic synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,2'-Dinitrobiphenyl | [2][3] |
| Amount of Starting Material | 25 µmol | [2][3] |
| Photocatalyst | P25-TiO₂ | [2][3] |
| Amount of Photocatalyst | 50 mg | [2][3] |
| Solvent | 50% aqueous iso-propanol | [2][3] |
| Atmosphere | Argon | [2][3] |
| Irradiation Time | 20 hours | [2][3] |
| Product Yield | 95% (23.8 µmol) | [2][3] |
| Byproduct | 2,2'-Biphenyldiamine (5%) | [2][3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the photocatalytic synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
The synthesis of this compound from 2,2'-dinitrobiphenyl involves a reductive cyclization. While the detailed mechanism can be complex, a simplified logical progression can be visualized.
Caption: Logical progression of the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO2 and under UV light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Dibenzo[c,f]cinnoline and its Analogs in the Development of Novel Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzo[c,f]cinnoline scaffold, a rigid, planar heterocyclic system, and its isomeric analogs like benzo[c]cinnoline, have emerged as a privileged structural motif in the design of novel functional dyes.[1][2] Their unique electronic properties, arising from the integrated azobenzene unit within a polyaromatic framework, make them excellent candidates for the development of advanced fluorescent probes and materials.[][4] This document provides a comprehensive overview of the application of this compound and its related analogs in the development of novel dyes, with a focus on their synthesis, photophysical properties, and applications in bio-imaging. While the core request specified the this compound isomer, the current body of scientific literature more extensively covers the development of dyes based on the isomeric benzo[c]cinnoline and other fused dibenzo systems. Therefore, this document will focus on these well-documented and highly relevant analogs as exemplary systems.
The primary application of these dyes lies in their use as fluorescent probes for cellular imaging, owing to their large Stokes shifts, high quantum yields, and sensitivity to the cellular microenvironment.[5][6][7] Notable examples include the "CinNapht" and "ABCDyes" families of fluorophores.[][7] Additionally, derivatives of dibenzo-fused quinoxalines have shown promise as deep blue emitters for organic light-emitting diodes (OLEDs).[8]
Data Presentation: Photophysical Properties
The photophysical properties of this compound-based dyes are highly tunable through synthetic modification. The introduction of electron-donating and electron-withdrawing groups allows for the fine-tuning of absorption and emission wavelengths, as well as quantum yields. Below are tables summarizing the key photophysical data for representative dyes from the "CinNapht" and "ABCDyes" series.
Table 1: Photophysical Properties of CinNapht 5a in Various Solvents [1]
| Solvent | Polarity Coefficient | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Dioxane | 0.164 | 483 | 557 | 2600 | 14,000 | 0.33 |
| Toluene | 0.259 | 486 | 569 | 2800 | 12,000 | 0.28 |
| Chloroform | 0.374 | 496 | 592 | 3100 | 12,500 | 0.26 |
| Ethyl Acetate | 0.481 | 492 | 600 | 3500 | 12,000 | 0.14 |
| Dichloromethane | 0.490 | 498 | 602 | 3300 | 14,000 | 0.15 |
| Ethanol | 0.762 | 500 | 632 | 4000 | 12,000 | 0.04 |
| Methanol | 0.762 | 498 | 636 | 4200 | 12,500 | 0.03 |
| Acetonitrile | 0.750 | 490 | 620 | 4100 | 13,000 | 0.04 |
| DMSO | 0.762 | 502 | 634 | 4000 | 15,000 | 0.04 |
Table 2: Photophysical Properties of Selected ABCDyes in Chloroform and DMSO [7]
| Compound | λ_abs (nm) in CHCl₃ | λ_em (nm) in CHCl₃ | Quantum Yield (Φ) in CHCl₃ | λ_abs (nm) in DMSO | λ_em (nm) in DMSO | Quantum Yield (Φ) in DMSO |
| 3 | 420 | 490 | 0.05 | 425 | 530 | 0.15 |
| 4a | 422 | 492 | 0.06 | 428 | 532 | 0.18 |
| 4b | 421 | 491 | 0.05 | 426 | 531 | 0.16 |
| 7b | 425 | 495 | 0.04 | 430 | 535 | 0.12 |
| 7d | 398 | 465 | 0.03 | 403 | 495 | 0.10 |
Experimental Protocols
Synthesis of a "CinNapht" Dye (5a)[1][5]
This protocol describes the multi-step synthesis of a representative "CinNapht" dye, a fused cinnoline/naphthalimide hybrid fluorophore.
Step 1: Synthesis of 4-Amino-1,8-naphthalic anhydride (1)
-
A mixture of 4-bromo-1,8-naphthalic anhydride (1.0 eq), sodium azide (1.5 eq), and DMF is stirred at 80°C for 12 hours.
-
After cooling, the reaction mixture is poured into water, and the precipitate is collected by filtration.
-
The crude product is then dissolved in THF, and triphenylphosphine (1.2 eq) is added.
-
The mixture is stirred at room temperature for 2 hours, followed by the addition of water (0.5 mL per 10 mL of THF).
-
The reaction is stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-amino-1,8-naphthalic anhydride.
Step 2: Synthesis of 3-Bromo-4-amino-N-butyl-1,8-naphthalimide (3)
-
To a solution of 4-amino-1,8-naphthalic anhydride (1) (1.0 eq) in hexafluoroisopropanol (HFIP), N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise.
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in ethanol.
-
n-Butylamine (1.2 eq) is added, and the mixture is refluxed for 6 hours.
-
After cooling, the precipitate is collected by filtration and washed with cold ethanol to give the desired product (3).
Step 3: Suzuki Coupling to form Biaryl Precursor (4)
-
A mixture of 3-bromo-4-amino-N-butyl-1,8-naphthalimide (3) (1.0 eq), 3-(dimethylamino)phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a 2:1 mixture of toluene and water is degassed with argon for 20 minutes.
-
The reaction mixture is heated at 90°C for 12 hours under an argon atmosphere.
-
After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the biaryl precursor (4).
Step 4: Intramolecular Azo Coupling to form CinNapht Dye (5a) [8]
-
The biaryl precursor (4) (1.0 eq) is dissolved in acetonitrile.
-
The solution is cooled to 0°C, and nitrosyl tetrafluoroborate (NOBF₄) (1.2 eq) is added slowly.
-
The reaction is stirred at 0°C for 1 hour.
-
The mixture is then poured into a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane.
-
The organic layer is dried over Na₂SO₄, concentrated, and the residue is purified by column chromatography to afford the "CinNapht" dye (5a).
Live-Cell Imaging Protocol: Staining of Lipid Droplets with "CinNapht" Dyes[9][10][11]
This protocol provides a general guideline for staining and visualizing lipid droplets in live mammalian cells using a lipophilic "CinNapht" dye.
Materials:
-
Mammalian cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
"CinNapht" dye stock solution (1 mM in DMSO)
-
Oleic acid solution (optional, for inducing lipid droplet formation)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy at a density that will result in 50-70% confluency at the time of imaging.[9]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
-
Induction of Lipid Droplets (Optional):
-
To enhance lipid droplet formation, supplement the culture medium with oleic acid (e.g., 100-400 µM complexed to BSA) and incubate for 12-24 hours.
-
-
Staining:
-
Prepare a working solution of the "CinNapht" dye by diluting the DMSO stock solution in pre-warmed complete culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the "CinNapht" staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a confocal microscope equipped with a heated stage and CO₂ control.
-
Excite the "CinNapht" dye at its absorption maximum (e.g., ~490 nm) and collect the emission at its corresponding maximum (e.g., 550-650 nm).
-
Acquire images using appropriate settings to minimize phototoxicity and photobleaching.
-
Visualizations
Logical Relationship: Design of Donor-Acceptor this compound Dyes
Caption: Design principle of donor-acceptor this compound dyes.
Experimental Workflow: Synthesis of "CinNapht" Dyes
Caption: Synthetic workflow for "CinNapht" dyes.
Experimental Workflow: Live-Cell Imaging
Caption: Workflow for live-cell imaging with this compound dyes.
References
- 1. Preparing Tissue Cultures for Confocal Microscopy [excedr.com]
- 2. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-1,8-naphthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specimen Preparation Protocols [evidentscientific.com]
- 7. Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. 2.6. Cell Seeding for Microscopy Analysis [bio-protocol.org]
Application of Dibenzo[c,f]cinnoline and its Isomers in Topoisomerase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential nuclear enzymes that modulate the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation. Their vital function in cell proliferation has made them a key target for the development of anticancer agents. Dibenzo[c,f]cinnoline and its structural isomers, particularly substituted dibenzo[c,h]cinnolines, have emerged as a promising class of compounds that exhibit potent topoisomerase I-targeting activity and significant cytotoxicity against various cancer cell lines.
This document provides detailed application notes and protocols for the investigation of dibenzocinnoline derivatives as topoisomerase I inhibitors. It is important to note that while the user's query specified this compound, the majority of published research focuses on the biological activity of its isomer, dibenzo[c,h]cinnoline. Therefore, the following information is primarily based on studies of dibenzo[c,h]cinnoline derivatives as representative compounds of this class.
Mechanism of Action: Topoisomerase I Poisoning
Substituted dibenzo[c,h]cinnolines function as topoisomerase I (Top1) poisons. Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, Top1 poisons stabilize the transient "cleavable complex" formed between Top1 and DNA.[1] The catalytic cycle of Top1 involves the creation of a single-strand break in the DNA backbone, allowing for the relaxation of supercoiled DNA. The enzyme remains covalently attached to the 3'-end of the broken DNA strand during this process.[2] Dibenzo[c,h]cinnoline derivatives intercalate into the DNA at the site of the single-strand break and inhibit the religation step of the enzyme's catalytic cycle. This trapping of the Top1-DNA covalent complex leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[1][3]
Caption: Mechanism of Topoisomerase I poisoning by Dibenzo[c,h]cinnoline derivatives.
Quantitative Data
The cytotoxic and topoisomerase I-targeting activities of dibenzo[c,h]cinnoline derivatives have been quantified in various studies. The following table summarizes key data for a representative compound in comparison to a related benzo[i]phenanthridine.
| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |
| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 | Cytotoxicity | 70 | [1][4] |
| 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | RPMI8402 | Cytotoxicity | 400 | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound and its derivatives.
Protocol 1: In Vitro Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the catalytic activity of purified human topoisomerase I, which relaxes supercoiled plasmid DNA.
Caption: Workflow for the in vitro Topoisomerase I DNA Relaxation Assay.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl₂, 10 mM DTT, 100 µg/mL BSA)
-
This compound derivative stock solution (in DMSO)
-
DMSO (vehicle control)
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/Isoamyl alcohol (24:1)
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide solution
-
6x DNA Loading Dye
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following on ice:
-
Sterile deionized water to a final volume of 20 µL
-
2 µL of 10x Topoisomerase I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
-
Compound Addition: Add the desired concentration of the this compound derivative or an equivalent volume of DMSO for the control reactions. Mix gently.
-
Enzyme Addition: Add 1-2 units of purified human Topoisomerase I to each reaction tube, except for the negative control (DNA only). Mix gently.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of STEB and 20 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 1 minute to separate the aqueous and organic phases.
-
Gel Electrophoresis: Add 4 µL of 6x DNA loading dye to 20 µL of the aqueous (upper) phase from each reaction. Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Visualization: Run the gel at 80-100V until the dye front has migrated sufficiently. Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water. Visualize the DNA bands under a UV transilluminator.
-
Analysis: Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a band that migrates further down the gel compared to the positive control (enzyme + vehicle).
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic potential of a compound.
Caption: Workflow for a cell-based cytotoxicity (MTT) assay.
Materials:
-
Human cancer cell line (e.g., RPMI8402, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound and its isomers represent a valuable scaffold for the development of novel topoisomerase I-targeting anticancer agents. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds. Further studies are warranted to explore the structure-activity relationships within this class of molecules and to evaluate their potential in preclinical and clinical settings, particularly for the specific this compound isomer.
References
Application Notes and Protocols for Dibenzo[c,f]cinnoline-Based Materials in OLEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of dibenzo[c,f]cinnoline-based materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique electronic properties and high thermal stability of the this compound core make it a promising scaffold for developing high-performance electron-transporting materials (ETMs) and host materials for next-generation displays and lighting applications.
Introduction to this compound-Based Materials for OLEDs
This compound (BZC) is a nitrogen-containing polycyclic aromatic hydrocarbon with a rigid and planar structure. This core structure imparts excellent thermal stability and specific electronic characteristics that are highly desirable for OLED applications. Primarily, BZC derivatives have been investigated as electron-transporting materials (ETMs) due to their inherent electron-deficient nature, which facilitates efficient electron injection and transport from the cathode to the emissive layer.
A key strategy in designing high-performance BZC-based materials is the introduction of bulky substituents at various positions of the this compound core. This "3D molecular interaction architecture" strategy aims to prevent intermolecular stacking, thereby enhancing the material's glass transition temperature (Tg) and morphological stability, which are crucial for long device lifetimes. Furthermore, strategic substitution allows for the tuning of frontier molecular orbital (HOMO/LUMO) energy levels to achieve better energy alignment with adjacent layers in the OLED stack, leading to improved device efficiency. One notable example is 2,9-diphenylbenzo[c]cinnoline (DPBZC), which has demonstrated excellent performance as an ETM in fluorescent OLEDs.[1][2][3]
Performance Data of this compound-Based OLEDs
The following table summarizes the performance of a representative OLED device utilizing a this compound-based electron-transporting material.
| Material | Role | Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) | Electron Mobility (cm²/Vs) | Ref. |
| 2,9-diphenylbenzo[c,f]cinnoline (DPBZC) | ETM | ITO / HTL / EML / DPBZC / LiF / Al | 20.1 | 70.6 | >10,000 | (0.14, 0.22) | 6.4 x 10⁻⁴ | [1][3] |
Note: HTL = Hole-Transporting Layer, EML = Emissive Layer, ETM = Electron-Transporting Layer, EQE = External Quantum Efficiency, CIE = Commission Internationale de l'Éclairage coordinates.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to functionalized this compound derivatives involves the diazotization and subsequent intramolecular cyclization of 2,2'-diamino-1,1'-biaryls.[4] This method offers a versatile platform for introducing a variety of functional groups onto the BZC core.
Protocol for the Synthesis of a Functionalized this compound:
-
Dissolution: Dissolve the substituted 2,2'-diamino-1,1'-biaryl (1.0 eq.) in a suitable organic solvent (e.g., trifluoroethanol) in a round-bottom flask.
-
Addition of Nitrite Source: Add a nitrite source, such as tert-butyl nitrite (tBuONO) (2.0-3.0 eq.), dropwise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature for several hours (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired functionalized this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Another key synthetic strategy, particularly for derivatives like 2,9-diphenylbenzo[c,f]cinnoline (DPBZC), is the C-H/C-H homo-coupling of N-acylaniline precursors.[3]
Fabrication of OLEDs by Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED device using a this compound derivative as the electron-transporting layer via vacuum thermal evaporation.
Protocol for OLED Fabrication:
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned ITO surface with UV-ozone for 10-15 minutes to enhance the work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the prepared ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially onto the ITO anode without breaking the vacuum. A typical device structure is as follows:
-
Hole-Injecting Layer (HIL): Deposit a 10 nm thick layer of a suitable HIL material (e.g., HAT-CN).
-
Hole-Transporting Layer (HTL): Deposit a 40 nm thick layer of an HTL material (e.g., TAPC).
-
Emissive Layer (EML): Co-evaporate a host material and a fluorescent or phosphorescent dopant. For example, deposit a 20 nm thick layer of a host (e.g., CBP) doped with an emitter (e.g., Ir(ppy)₃).
-
Electron-Transporting Layer (ETL): Deposit a 30 nm thick layer of the this compound derivative (e.g., DPBZC).
-
-
Control the deposition rate and thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) electron-injecting layer of lithium fluoride (LiF).
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
-
Device Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measure the EL spectra using a spectroradiometer. Calculate the CIE coordinates from the spectra.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
-
Efficiency Calculations: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and the EL spectra.
-
Electron Mobility: Determine the electron mobility of the this compound material using the space-charge-limited current (SCLC) method with an electron-only device.
Visualizations
Caption: Molecular design strategy for this compound-based OLED materials.
Caption: Experimental workflow for this compound-based OLEDs.
References
Application Notes and Protocols for Studying the Photophysical Properties of Dibenzo[c,f]cinnoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the photophysical properties of Dibenzo[c,f]cinnoline and related aza-aromatic compounds. The protocols outlined below detail the experimental procedures for key spectroscopic techniques, and the accompanying data provides a reference for the expected photophysical parameters.
Overview of Photophysical Properties
This compound is a polycyclic aromatic hydrocarbon containing a cinnoline moiety. Compounds within this class are noted for their characteristic photophysical behaviors, which are of significant interest in the development of novel sensors, probes, and therapeutic agents. Key properties include broad ultraviolet-visible absorption, often with large Stokes shifts between absorption and emission maxima. A particularly noteworthy characteristic of some benzo[c]cinnolines is a high quantum yield of triplet state formation, often approaching unity, coupled with a very low fluorescence quantum yield.[1] This suggests efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁).
Quantitative Photophysical Data
The following table summarizes key photophysical parameters for Benzo[c]cinnoline, a closely related and structurally similar compound to this compound, which can be used as a representative example. All data is for the compound in an ethanol solvent at room temperature.
| Photophysical Parameter | Value | Reference Compound |
| Absorption Maximum (λabs) | Broad absorption from 300-550 nm | Benzo[c]cinnolinium salts[1] |
| Fluorescence Quantum Yield (Φf) | Very low | Benzo[c]cinnoline[1] |
| Singlet Excited State Lifetime (τs) | 4.3 ns | Benzo[c]cinnoline[1] |
| Triplet Quantum Yield (ΦT) | ~ 1.0 | Benzo[c]cinnoline[1] |
| Triplet Excited State Lifetime (τT) | ~ 13 ns | Benzo[c]cinnoline[1] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality and reproducible photophysical data.
General Guidelines:
-
Solvent Selection: Use spectroscopic grade solvents. The choice of solvent can influence the photophysical properties. For this compound and related aza-aromatics, common solvents include ethanol, cyclohexane, and acetonitrile. Ensure the solvent does not absorb significantly in the spectral region of interest.
-
Concentration: For absorption measurements, prepare solutions with concentrations that yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette to ensure adherence to the Beer-Lambert law. For fluorescence measurements, it is crucial to use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Degassing: For phosphorescence and triplet state lifetime measurements, it is essential to remove dissolved oxygen from the sample solution, as oxygen is an efficient quencher of triplet states. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 15-20 minutes or by several freeze-pump-thaw cycles.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which the molecule absorbs light and to calculate its molar extinction coefficient.
Protocol:
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the solvent using the same cuvette that will be used for the sample.
-
Sample Measurement: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
This technique provides information about the electronic transitions from the excited singlet state back to the ground state.
Protocol:
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Excitation: Excite the sample at a wavelength where it absorbs strongly, typically at its λmax determined from the UV-Vis spectrum.
-
Emission Spectrum: Scan the emission monochromator to record the fluorescence spectrum. The spectrum will show the intensity of emitted light as a function of wavelength.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator. The resulting excitation spectrum should be superimposable on the absorption spectrum if only one fluorescent species is present.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to this compound. For blue-green emitting compounds, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance (ideally < 0.1) at the same excitation wavelength.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Calculation: Calculate the fluorescence quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Phosphorescence Spectroscopy
This technique measures the emission from the triplet excited state to the singlet ground state. These measurements are typically performed at low temperatures to minimize non-radiative decay processes that compete with phosphorescence.
Protocol:
-
Instrumentation: A spectrofluorometer with a phosphorescence mode, which allows for a time delay between excitation and detection. A cryogenic sample holder (e.g., a liquid nitrogen dewar) is required.
-
Sample Preparation: Prepare the sample in a solvent that forms a clear, rigid glass at low temperatures (e.g., ethanol or a 2-methyltetrahydrofuran glass). Degas the sample thoroughly.
-
Measurement: Cool the sample to 77 K. Excite the sample and record the emission spectrum after a short time delay to eliminate any short-lived fluorescence.
-
Data Analysis: The resulting spectrum is the phosphorescence spectrum. The time-resolved decay of the phosphorescence can also be measured to determine the phosphorescence lifetime (τp).
Transient Absorption Spectroscopy
This pump-probe technique allows for the direct observation of excited states, including the triplet state, and the determination of their lifetimes and absorption characteristics.
Protocol:
-
Instrumentation: A transient absorption spectrometer, typically with a pulsed laser for excitation (pump) and a broadband light source for probing the sample.
-
Excitation: Excite the sample with a short laser pulse at a wavelength where the molecule absorbs.
-
Probing: At various time delays after the pump pulse, a probe pulse passes through the sample, and its absorption is measured.
-
Data Analysis: The difference in the absorbance of the probe light with and without the pump pulse (ΔA) is recorded as a function of wavelength and time delay. This provides the transient absorption spectrum of the excited species. The decay of the transient absorption signal at a specific wavelength provides the kinetics of the excited state decay, from which the lifetime can be determined.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the relationships between different photophysical processes.
References
Troubleshooting & Optimization
Technical Support Center: Dibenzo[c,f]cinnoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibenzo[c,f]cinnoline and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve high yields of this compound?
A1: Several modern synthetic strategies have been developed to produce this compound derivatives in high yields. These include:
-
Palladium-Catalyzed Dual C-H Activation: This method offers a one-pot synthesis with high efficiency, achieving yields of up to 94%.[1]
-
Copper(II)-Promoted or Electrochemical Oxidation: This approach provides an efficient route to Dibenzo[c,f]cinnolinium salts, which can be readily converted to the neutral this compound. Yields can be as high as 99% under optimized conditions.[2]
-
Synthesis from 2,2'-Diamino-1,1'-biaryls: This metal-free method utilizes a nitrite source and proceeds under mild conditions, with reported yields up to 85%.[3]
-
Reductive Cyclization of 2,2'-Dinitrobiphenyls: This is a classic and powerful method for preparing the this compound core structure.[4][5]
Q2: My yield of this compound is consistently low. What are the general factors I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can interfere with the reaction.
-
Reaction Atmosphere: Some reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of intermediates.
-
Catalyst and Ligand (if applicable): The choice of catalyst and ligand, as well as their ratio to the substrate, is critical in metal-catalyzed reactions.
-
Temperature and Reaction Time: Sub-optimal temperature or reaction time can lead to incomplete conversion or the formation of side products.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to loss of product.
Q3: What are the common side products in this compound synthesis, and how can I minimize their formation?
A3: A common side product, particularly in reactions starting from 2,2'-diamino-1,1'-biaryls, is the corresponding carbazole.[3] The formation of carbazoles can be minimized by carefully controlling the reaction conditions, such as the choice of diazotizing agent and solvent. In some cases, visible light irradiation has been noted to favor the formation of the desired this compound over the carbazole.[3]
Troubleshooting Guides by Synthetic Method
Palladium-Catalyzed Dual C-H Activation
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield (<50%) | Inefficient catalyst turnover. | - Ensure the palladium catalyst is active. - Optimize the ligand-to-metal ratio; a pyridine-type ligand may improve efficiency.[1] - Increase the reaction temperature or time. |
| Steric hindrance from bulky substituents. | - Consider a different catalytic system that is less sensitive to steric effects. | |
| Reaction does not proceed to completion | Deactivation of the catalyst. | - Add the catalyst in portions throughout the reaction. - Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. |
Copper(II)-Promoted Oxidation of 2-Azobiaryls
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Dibenzo[c,f]cinnolinium Salt | Sub-optimal oxidant concentration. | - Ensure the correct stoichiometry of the copper(II) oxidant is used. - The use of co-oxidants like ceric ammonium nitrate or iodobenzene diacetate can improve the yield.[2] |
| Inappropriate solvent. | - Trifluoroethanol (TFE) is often a good solvent for this reaction. Hexafluoroisopropanol may result in slightly lower efficiency.[2] | |
| Steric hindrance. | - Substituents at the C2' position of the azobiaryl can decrease the yield due to steric hindrance.[2] | |
| Formation of undesired isomers | Inability of the intermediate to rotate freely. | - This can be an issue with certain substitution patterns. Modifying the reaction temperature might influence the isomer ratio. |
Synthesis from 2,2'-Diamino-1,1'-biaryls
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield (<60%) | Inefficient diazotization. | - Tert-butyl nitrite (tBuONO) is an effective nitrite source for this transformation.[3] - Ensure the reaction is carried out in a suitable solvent like 2,2,2-trifluoroethanol (TFE).[3] |
| Reaction performed under oxygen. | - Oxygen can quench the diazotizing agent. Perform the reaction under an inert atmosphere.[3] | |
| Formation of carbazole side product | Reaction pathway favoring carbazole formation. | - Minimize exposure to conditions that favor carbazole formation. Visible light irradiation has been shown to favor the desired this compound.[3] |
Quantitative Data Summary
Table 1: Comparison of Conditions for Copper(II)-Promoted Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryl [2]
| Entry | Catalyst | Oxidant(s) | Co-oxidant/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂, CuCl₂ | AgBF₄ | TFE | 110 | 24 | 55 |
| 2 | - | Cu(OAc)₂, CuCl₂ | AgBF₄ | TFE | 110 | 24 | 99 |
| 3 | Pd(OAc)₂ (10 mol%) | CuCl₂ | AgBF₄ | TFE | 110 | 24 | Low |
| 4 | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ | AgBF₄ | TFE | 110 | 24 | Low |
| 5 | - | Cu(OAc)₂, CuCl₂ | Ceric Ammonium Nitrate | TFE | 110 | 24 | Improved |
| 6 | - | Cu(OAc)₂, CuCl₂ | Selenium Dioxide | TFE | 110 | 24 | Improved |
| 7 | - | Cu(OAc)₂, CuCl₂ | Iodobenzene Diacetate | TFE | 110 | 24 | Improved |
Table 2: Optimization of Reaction Conditions for Synthesis from 2,2'-Diamino-1,1'-biaryl [3]
| Entry | Nitrite Source | Solvent | Concentration (M) | Temperature | Time (h) | Yield (%) |
| 1 | tBuONO | TFE | 0.01 | Room Temp. | 10 | 85 |
| 2 | Isoamyl nitrite | TFE | 0.01 | Room Temp. | 10 | ~80 |
| 3 | tBuONO | DCE | 0.01 | Room Temp. | 10 | Low |
| 4 | tBuONO | DMF | 0.01 | Room Temp. | 10 | Low |
| 5 | tBuONO | DMSO | 0.01 | Room Temp. | 10 | Low |
| 6 | tBuONO | TFE | 0.1 | Room Temp. | 10 | Lower |
| 7 | tBuONO | TFE | 0.005 | Room Temp. | 10 | 85 |
| 8 | tBuONO | TFE | 0.01 | 50°C | 10 | Slightly Decreased |
Detailed Experimental Protocols
Protocol 1: Copper(II)-Promoted Synthesis of Benzo[c]cinnolinium Salts[2]
-
To a reaction tube, add 2-azobiaryl (0.1 mmol), Cu(OAc)₂ (0.3 mmol, 3.0 equiv), and CuCl₂ (0.3 mmol, 3.0 equiv).
-
Add 2,2,2-trifluoroethanol (TFE, 1.5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours under aerobic conditions.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
The crude product is then subjected to anion exchange with AgBF₄ (1.5 equiv) to yield the corresponding benzo[c]cinnolinium tetrafluoroborate salt.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of Functionalized Benzo[c]cinnolines from 2,2'-Diamino-1,1'-biaryls[3]
-
Dissolve the 2,2'-diamino-1,1'-biaryl (0.5 mmol) in 2,2,2-trifluoroethanol (TFE, 50 mL) to make a 0.01 M solution.
-
Add tert-butyl nitrite (tBuONO, 2.5-5.0 equiv) to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for approximately 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Visualizations
Caption: Workflow for Copper-Promoted Synthesis of Dibenzo[c,f]cinnolinium Salts.
Caption: Logical Flowchart for Troubleshooting Low Synthesis Yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
Technical Support Center: Overcoming Solubility Issues with Dibenzo[c,f]cinnoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Dibenzo[c,f]cinnoline derivatives.
Troubleshooting Guides
Issue: Compound Crashes Out of Solution When Diluting Stock in Aqueous Buffer
Problem: You have a stock solution of your this compound derivative in 100% DMSO, but when you dilute it into your aqueous assay buffer (e.g., PBS or cell culture media), a precipitate forms immediately.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| High LogP of the Derivative: this compound derivatives are often highly lipophilic, leading to poor aqueous solubility. | Co-solvent System: Introduce a co-solvent to the aqueous buffer to increase the solubility of the compound. | 1. Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. 2. For your final assay concentration, perform an intermediate dilution step. For example, dilute the 10 mM stock to 1 mM in a solution of 50% DMSO and 50% aqueous buffer. 3. Finally, add the 1 mM intermediate stock to the final aqueous buffer to reach the desired concentration. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts. |
| pH-Dependent Solubility: The ionization state of your derivative may significantly impact its solubility. | pH Adjustment: Determine the pKa of your compound and adjust the pH of your aqueous buffer to a range where the compound is more soluble (typically 2 pH units above or below the pKa for basic and acidic compounds, respectively). | 1. Determine the pKa of your this compound derivative experimentally or using in silico prediction tools. 2. Prepare a series of buffers with different pH values around the pKa. 3. Attempt to dilute your DMSO stock solution into each buffer to identify the optimal pH for solubility. 4. Ensure the final buffer pH is compatible with your experimental system (e.g., cell viability). |
| Salt Form: The free base form of your compound may be less soluble than a salt form. | Salt Formation: If your derivative has an ionizable group, consider converting it to a more soluble salt form (e.g., hydrochloride or mesylate salt). | 1. Consult with a medicinal chemist to determine the feasibility of salt formation for your specific derivative. 2. If a salt form is available, prepare a stock solution in an appropriate solvent (e.g., water or a water/co-solvent mixture) and test its solubility in your aqueous assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a stock solution of a new this compound derivative?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound derivatives. It is a powerful organic solvent that can dissolve a wide range of hydrophobic molecules.[1][2] For biological screening purposes, it is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and water-absorption issues that can lead to precipitation.
Q2: My this compound derivative is not even soluble in DMSO. What are my options?
A2: While rare, some highly crystalline or "brick-dust" molecules can exhibit poor solubility even in DMSO.[3] In such cases, you can try the following:
-
Warming: Gently warm the DMSO solution (e.g., to 37°C) to aid dissolution.
-
Sonication: Use a sonicator bath to break up solid aggregates and enhance solvation.
-
Alternative Solvents: For specific applications, other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested, but their compatibility with your assay must be verified.[1]
Q3: I am seeing precipitation in my cell culture media even with a final DMSO concentration of 0.5%. What can I do?
A3: This is a common issue known as "compound crashing." Here are some strategies to address this:
-
Pluronic F-68: Add a non-ionic surfactant like Pluronic F-68 to your cell culture media (e.g., at 0.01-0.1%) to help stabilize the compound in solution.
-
Serum Concentration: If your experiment allows, increasing the serum concentration in your media can help to solubilize hydrophobic compounds through binding to albumin.
-
Formulation with Cyclodextrins: For in vivo or more complex in vitro models, consider formulating your this compound derivative with cyclodextrins, which can form inclusion complexes and enhance aqueous solubility.
Q4: How can I improve the solubility of my this compound derivative for in vivo studies?
A4: For intravenous (IV) administration, a solubilized form is preferred.[4] Common formulation strategies for poorly soluble drugs for in vivo use include:
-
Co-solvent Systems: Using a mixture of water-miscible solvents like ethanol, propylene glycol, and polyethylene glycol (PEG).[5]
-
Lipid-Based Formulations: Incorporating the compound into lipid emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
Data Presentation: Solubility of Poorly Soluble Kinase Inhibitors
| Kinase Inhibitor | Solvent | Solubility (µg/mL) | Reference |
| Alectinib | Water | 10.3 ± 1.2 | |
| DMSO | 4500.0 ± 6.1 | ||
| Methanol | 1990.8 ± 7.2 | ||
| Ethanol | 210.3 ± 4.5 | ||
| Pazopanib | Water (pH 6.5) | 0.55 | [2] |
| Water (pH 1.2) | 682 | [2] |
Experimental Protocols
Protocol: Preparation of a this compound Derivative for a Cell-Based Kinase Assay
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of the this compound derivative.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex and, if necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
-
Prepare Intermediate Dilutions:
-
Create a serial dilution series from your 10 mM stock solution in 100% DMSO. Typical concentrations for an IC50 determination might range from 1 mM to 10 nM.
-
-
Dilute into Assay Buffer:
-
For the final step, dilute the DMSO stock solutions into the pre-warmed (37°C) kinase assay buffer.
-
To minimize precipitation, add the small volume of the DMSO stock into the larger volume of the assay buffer while vortexing gently.
-
The final concentration of DMSO in the assay should be kept consistent across all wells and ideally below 0.5% to avoid affecting enzyme activity or cell health.
-
Visualizations
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Dibenzo[c,f]cinnoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dibenzo[c,f]cinnoline. The following information is based on general purification principles for aza-aromatic compounds and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. In the synthesis of this compound, particularly through reductive cyclization of 2,2'-dinitrobiphenyl derivatives, potential impurities include:
-
Unreacted Starting Materials: Such as the 2,2'-dinitrobiphenyl precursor.
-
Incomplete Cyclization Products: Intermediates like 2-amino-2'-nitrobiphenyl.
-
Over-reduction Products: If the reduction is too harsh, the N-N bond might be cleaved, leading to 2,2'-diaminobiphenyl.
-
Oxidized Byproducts: Depending on the reaction and workup conditions, N-oxides of this compound can form.
-
Residual Catalysts and Reagents: For example, residual metals from catalytic hydrogenation or reducing agents.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification. Due to its aromatic and conjugated system, this compound is UV active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[1][2][3] Iodine vapor can also be used for visualization, which typically reveals aromatic compounds as brown spots.[1][2] By comparing the TLC of your crude product with the fractions collected during column chromatography or the crystals obtained from recrystallization, you can assess the purity.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a crystalline solid. The color can vary depending on the crystalline form and residual impurities, but it is generally expected to be a pale yellow to off-white solid.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at boiling.
-
Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Troubleshooting Steps:
-
Select a more polar solvent. Refer to the solvent selection table below.
-
Use a mixed solvent system. Dissolve the compound in a small amount of a good (more polar) solvent at an elevated temperature. Then, slowly add a hot anti-solvent (less polar) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.[4] This can also occur if the compound is significantly impure.[4]
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of the good solvent to decrease the saturation.
-
Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask.[4]
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[5]
-
Add a seed crystal of pure this compound if available.[5]
-
Issue 3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.[4][6]
-
Troubleshooting Steps:
Column Chromatography
Issue 1: The compound does not move from the origin (Rf = 0) on the TLC plate with the chosen eluent.
-
Possible Cause: The eluent is not polar enough.
-
Troubleshooting Steps:
-
Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Consider a different solvent system. A mixture of dichloromethane and methanol might be more effective for polar compounds.[7]
-
Issue 2: All spots (product and impurities) run to the top of the TLC plate (Rf ≈ 1).
-
Possible Cause: The eluent is too polar.
-
Troubleshooting Steps:
-
Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
-
Issue 3: The separation on the column is poor, with significant overlap between fractions.
-
Possible Cause:
-
The column was packed improperly.
-
The sample was loaded in too large a volume of solvent.
-
The elution was too fast.[8]
-
-
Troubleshooting Steps:
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Dissolve the crude product in the minimum amount of solvent before loading it onto the column.[8] If solubility is an issue, consider dry loading the sample onto silica gel.[8]
-
Adjust the flow rate. A slower flow rate can improve separation.[8]
-
Quantitative Data
Table 1: General Solvent Properties for Purification of Aza-aromatic Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Recrystallization | Suitability for Chromatography (Mobile Phase) |
| n-Hexane | 0.1 | 69 | Good anti-solvent | Non-polar component |
| Toluene | 2.4 | 111 | Can be a good solvent for aromatic compounds | Can be used as a less polar component |
| Dichloromethane | 3.1 | 40 | Good for dissolving many organic compounds | Common polar component |
| Ethyl Acetate | 4.4 | 77 | Good for moderately polar compounds | Common polar component |
| Acetone | 5.1 | 56 | Good for moderately polar compounds | Can be used as a polar component |
| Ethanol | 4.3 | 78 | Good for polar compounds | Can be used as a very polar component |
| Methanol | 5.1 | 65 | Good for polar compounds | Common very polar component |
Note: This data is generalized and the optimal solvent system for this compound may need to be determined experimentally.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents to find the optimal one or a suitable mixed solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
General Protocol for Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4. A common starting point for aza-aromatic compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet slurry method).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done by gravity or with gentle pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theory.labster.com [theory.labster.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzo[c,f]cinnoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain a this compound core?
A1: The primary methods for synthesizing the this compound scaffold include:
-
Copper-Catalyzed or Electrochemical Oxidation of 2-Azobiaryls: This method involves the intramolecular cyclization of 2-azobiaryls promoted by a copper(II) catalyst or through electrochemical oxidation. It offers good functional group tolerance.
-
Synthesis from 2,2'-Diamino-1,1'-biaryls: This approach utilizes a nitrite source to induce cyclization of easily accessible 2,2'-diamino-1,1'-biaryls under mild conditions.
-
Reductive Cyclization of 2,2'-Dinitrobiphenyls: This classic method involves the reduction of the nitro groups of 2,2'-dinitrobiphenyl, followed by cyclization to form the -N=N- bond. This can yield either this compound or its N-oxide, depending on the reaction conditions.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can be attributed to several factors:
-
Steric Hindrance: Bulky substituents on the aryl rings can impede the necessary conformational changes for cyclization, leading to reduced yields. For instance, reactions with α- or β-naphthalene groups at the external ring have shown lower yields due to steric hindrance.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can deactivate the aromatic rings, making the cyclization less favorable. Conversely, electron-donating groups can enhance reactivity.
-
Reaction Conditions: Suboptimal temperature, reaction time, or incorrect choice of catalyst, oxidant, or solvent can significantly impact the yield. Each synthetic route has its own optimized set of conditions that should be carefully followed.
-
Purity of Starting Materials: Impurities in the starting 2-azobiaryls, 2,2'-diamino-1,1'-biaryls, or 2,2'-dinitrobiphenyls can interfere with the reaction and lead to lower yields of the desired product.
Q3: I am observing unexpected side products. What are the likely culprits?
A3: The formation of side products is a common issue. Some of the frequently observed side products include:
-
Carbazole Derivatives: In the synthesis from 2,2'-diamino-1,1'-biaryls, the formation of carbazoles can occur as a competing reaction pathway.
-
Triazepine Compounds: Under certain conditions, a triazepine side product may be formed.
-
This compound N-oxide: When using the reductive cyclization of 2,2'-dinitrobiphenyls, the N-oxide can be a major byproduct or even the main product, depending on the reaction conditions (e.g., using water as a solvent with sodium hydroxide).[1][2]
Q4: How can I effectively purify my this compound product?
A4: Purification can be challenging due to the nature of the compound and potential impurities. Common purification techniques include:
-
Silica Gel Flash Column Chromatography: This is a standard method for purifying this compound derivatives. A solvent system of hexane and ethyl acetate is often effective.[3]
-
Recrystallization: This can be an effective method for obtaining highly pure product, provided a suitable solvent system is identified.
-
Washing and Extraction: In cases where reagents like n-Bu4NPF6 are used in electrochemical synthesis, separating the product can be difficult. Alternative electrolytes like KPF6 might be considered to facilitate easier purification.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require elevated temperatures (e.g., 110 °C), while others proceed at room temperature. |
| Incorrect Catalyst/Oxidant System | Ensure the correct catalyst and oxidant are being used at the appropriate molar equivalents. For copper-catalyzed reactions, a combination of Cu(OAc)₂ and CuCl₂ may be necessary. |
| Poor Quality Starting Material | Verify the purity of the starting materials (e.g., by NMR or melting point). Purify the starting materials if necessary. |
| Steric Hindrance from Substituents | If possible, consider redesigning the substrate to reduce steric bulk near the reaction centers. |
| Deactivating Electronic Effects | For substrates with strongly electron-withdrawing groups, consider using more forcing reaction conditions (e.g., higher temperature, longer reaction time). |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Carbazole | Competing reaction pathway in the synthesis from 2,2'-diamino-1,1'-biaryls. | Optimize the reaction conditions (e.g., nitrite source, solvent) to favor the formation of the desired this compound. |
| This compound N-oxide | Use of water as a solvent with a base like NaOH in the reductive cyclization of 2,2'-dinitrobiphenyl. | To obtain the deoxygenated this compound, use an alcohol as the solvent with an alkoxide base. If the N-oxide is already formed, it can be deoxygenated by treatment with sodium ethoxide at elevated temperatures.[1][2] |
Experimental Protocols
Synthesis of this compound via Reductive Coupling of 2,2'-Dinitrobiphenyl
This protocol is adapted from a novel synthetic process for the framework of this compound.[1][2]
Materials:
-
2,2'-Dinitrobiphenyl
-
Ethanol (or other alcohol solvent)
-
Sodium ethoxide (or other alkoxide base)
Procedure:
-
Dissolve 2,2'-dinitrobiphenyl in ethanol in a round-bottom flask.
-
Add the alkoxide base to the solution.
-
Heat the reaction mixture to an elevated temperature (optimization may be required).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Proposed Radical Mechanism for this compound Formation
Caption: A simplified diagram of a proposed radical mechanism for this compound synthesis.[1][2]
Signaling Pathway of Dibenzo[c,h]cinnoline as a Topoisomerase I Inhibitor
Caption: The mechanism of action for Dibenzo[c,h]cinnoline derivatives as Topoisomerase I inhibitors.[1][3][4]
References
Side reactions and byproducts in Dibenzo[c,f]cinnoline synthesis
Welcome to the technical support center for the synthesis of Dibenzo[c,f]cinnoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?
Answer:
Several factors can contribute to low or no yield of this compound. The most common synthetic route involves the reductive cyclization of 2,2'-dinitrobiphenyl. Here are some potential causes and troubleshooting steps:
-
Incomplete Reduction of Nitro Groups: The conversion of both nitro groups is crucial for successful cyclization. If the reduction is incomplete, a mixture of partially reduced intermediates will be present, hindering the formation of the desired product.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst (if applicable) play a significant role in the reaction efficiency.
-
Solution: Review the literature for the specific synthetic method you are using and ensure your reaction conditions align with established protocols. For example, some methods may require microwave irradiation to improve yields.[3]
-
-
Degradation of the Starting Material or Product: this compound or the starting material, 2,2'-dinitrobiphenyl, may degrade under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider using milder reaction conditions if degradation is suspected.
-
-
Formation of Side Products: The formation of unwanted byproducts can consume the starting material and reduce the yield of the desired product. Common side products are discussed in the next section.
Issue 2: Presence of Significant Byproducts
Question: I have obtained my product, but it is contaminated with significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge in the synthesis of this compound. The nature of the byproducts often depends on the synthetic route employed.
-
Common Byproducts from Reductive Cyclization of 2,2'-Dinitrobiphenyl:
-
2,2'-Biphenyldiamine: This byproduct is formed by the complete reduction of both nitro groups without subsequent cyclization. Its formation is often favored by prolonged reaction times, especially in photocatalytic reductions.[1][2]
-
Carbazole: Under certain reductive conditions, particularly at high temperatures, intramolecular C-N bond formation can occur, leading to the formation of carbazole instead of the desired N-N bond for the cinnoline ring.[4]
-
Benzo[c]cinnoline N-oxide: Partial reduction of the nitro groups can lead to the formation of the N-oxide derivative.[5][6]
-
1,3-Di([1,1'-biphenyl]-2-yl)urea: In palladium-catalyzed reductive cyclizations using CO surrogates, the formation of this urea derivative can occur through the carbonylation of the in-situ formed 2-aminobiphenyl.[7]
-
-
Minimizing Byproduct Formation:
-
Control Reaction Time: As seen with the formation of 2,2'-biphenyldiamine, careful monitoring and optimization of the reaction time can prevent over-reduction.[1][2]
-
Optimize Temperature: To avoid the formation of carbazole, it is crucial to maintain the reaction temperature within the recommended range for the specific protocol.[4]
-
Choice of Reducing Agent and Conditions: The choice of reducing agent and reaction conditions can significantly influence the product distribution. For instance, using specific bases and solvents can steer the reaction towards the desired product.[5][6][7]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product from the reaction mixture. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most common method for purifying this compound. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation. A gradient elution is often necessary.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent can be an effective final purification step. Ethanol is a commonly used solvent for recrystallizing 2,2'-dinitrobiphenyl, the precursor, and may also be suitable for the final product.[4]
-
Preparative Thin Layer Chromatography (TLC): For small-scale reactions or when column chromatography fails to provide adequate separation, preparative TLC can be a useful alternative.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most prevalent method is the reductive cyclization of 2,2'-dinitrobiphenyl.[9] This can be achieved through various reducing agents and conditions, including:
-
Photocatalytic reduction using TiO2 under UV irradiation.[1][2]
-
Chemical reduction using reagents like NaHS.[10]
-
Electrochemical reduction.[10]
-
Domino partial nitro group reduction and intramolecular diazo bond formation under microwave irradiation.[3]
Another approach involves the cyclization of phenanthrene-fused azo-ene-ynes.[8][11][12]
Q2: What is the role of a base in some synthetic protocols?
A2: In certain reductive cyclization methods, a base is crucial for promoting the desired reaction pathway. For example, in the synthesis of 9H-carbazoles (a potential byproduct) from 2-nitrobiphenyls using phenyl formate as a CO surrogate, the identity of the base is critical for the selectivity of the reaction.[7] Similarly, in a novel process for synthesizing benzo[c]cinnoline, an alkoxide base in an alcohol solvent is used to obtain the desired product, while using sodium hydroxide in water leads to the N-oxide.[5][6]
Q3: Can dimerization be a significant side reaction?
A3: Dimerization has been observed as a significant side reaction in the synthesis of related, larger heteroaromatic systems like dibenzo[f,h]cinnoline derivatives from phenanthrene-fused azo-ene-ynes.[8][11][12] While not as commonly reported for the direct synthesis of this compound from 2,2'-dinitrobiphenyl, the possibility of intermolecular side reactions should not be discounted, especially at high concentrations or with certain catalysts.
Data Presentation
Table 1: Summary of Byproducts in this compound Synthesis
| Byproduct | Common Synthetic Route | Conditions Favoring Formation | Reference |
| 2,2'-Biphenyldiamine | Photocatalytic reduction of 2,2'-dinitrobiphenyl | Prolonged UV irradiation time (beyond 20-24 hours) | [1][2] |
| Carbazole | Reductive cyclization of 2,2'-dinitrobiphenyl | High temperatures (e.g., above 240°C in some Ullmann reactions of precursors) | [4] |
| Benzo[c]cinnoline N-oxide | Reductive cyclization of 2,2'-dinitrobiphenyl | Use of NaOH in water as a solvent/base system | [5][6] |
| 1,3-Di([1,1'-biphenyl]-2-yl)urea | Palladium-catalyzed reductive cyclization of 2-nitrobiphenyls with CO surrogates | Carbonylation of the 2-aminobiphenyl intermediate | [7] |
| Dimerized Products | Cyclization of phenanthreno-fused azo-ene-ynes | Presence of carbene-stabilizing transition metal salts | [8] |
Experimental Protocols
Key Experiment: Photocatalytic Synthesis of this compound from 2,2'-Dinitrobiphenyl
This protocol is based on the method described by Pal et al.[1][2][13]
Materials:
-
2,2'-dinitrobiphenyl (DNBP)
-
P25-TiO2 (photocatalyst)
-
iso-propanol
-
Deionized water
-
Argon gas
-
UV lamp (e.g., 125 W Hg arc)
Procedure:
-
Prepare a 50% aqueous iso-propanol solution.
-
In a suitable reaction vessel, suspend 50 mg of P25-TiO2 in the aqueous iso-propanol solution.
-
Add 25 µmol of 2,2'-dinitrobiphenyl to the suspension.
-
Purge the reaction mixture with argon gas to create an inert atmosphere.
-
Irradiate the mixture with a UV lamp for approximately 20 hours with continuous stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC.
-
After the reaction is complete (as determined by the consumption of the starting material), separate the TiO2 photocatalyst by centrifugation or filtration.
-
Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: The irradiation time is a critical parameter. Extending the irradiation beyond 24 hours can lead to the formation of 2,2'-biphenyldiamine as a major byproduct.[1][2]
Visualizations
References
- 1. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO2 and under UV light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigations of a novel process to the framework of benzo[c]cinnoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Phenanthrene-Fused Azo-Ene-Ynes: Synthesis of Dibenzo[f,h]cinnoline and Dibenzo[e,g]isoindazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenanthrene-fused azo-ene-ynes: synthesis of dibenzo[f,h]cinnoline and dibenzo[e,g]isoindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of Dibenzo[c,f]cinnoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Dibenzo[c,f]cinnoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds?
A1: this compound compounds, like many polycyclic N-heterocyclic aromatic compounds, are susceptible to several forms of degradation. The primary concerns are:
-
Photodegradation: Exposure to ultraviolet (UV) and visible light can lead to photochemical reactions, causing structural changes and loss of activity. N-heterocycles can be particularly prone to rapid photolysis.[1][2]
-
Metabolic Instability: When used in biological systems, these compounds can be rapidly metabolized by enzymes, primarily cytochrome P450s in the liver. This can lead to low bioavailability and the formation of potentially toxic metabolites.
-
Thermal Decomposition: Although generally more stable to heat than to light, high temperatures during synthesis, purification, or storage can lead to thermal degradation.
-
Chemical Instability: Reactivity with acids, bases, or oxidizing agents can also lead to degradation.
Q2: What general strategies can be employed to increase the stability of my this compound compound?
A2: Several chemical modification strategies can enhance the stability of this compound derivatives:
-
Steric Hindrance: Introducing bulky substituents near reactive sites can physically block the approach of light, solvents, or enzymes, thus slowing down degradation.
-
Electronic Effects: Incorporating electron-withdrawing groups (e.g., halogens, nitro groups) can modulate the electron density of the aromatic system, which can influence its susceptibility to photo-oxidation and metabolism.
-
Blocking Metabolic Sites: Identifying metabolically labile positions and introducing modifications, such as fluorination, at these sites can significantly enhance metabolic stability.
-
Structural Rigidification: Creating a more rigid molecular structure can sometimes improve stability by reducing the conformational flexibility that may be required for certain degradation pathways.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound upon exposure to light.
Symptoms:
-
A noticeable change in the color of the compound's solution after exposure to ambient or UV light.
-
Appearance of new peaks and a decrease in the parent compound peak in HPLC or UPLC-MS/MS analysis of a light-exposed sample.
-
Loss of biological activity of the compound after light exposure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Photolability | The core this compound structure is susceptible to photodegradation. | Protect the compound from light at all stages of handling and storage by using amber vials, aluminum foil, and working under yellow light. |
| Solvent Effects | The solvent can influence the rate of photodegradation. | Test the photostability of your compound in a variety of solvents (e.g., isooctane, dichloromethane, acetonitrile, DMSO) to identify a more stabilizing medium. Degradation can be faster in some solvents compared to others.[2] |
| Lack of Photostable Substituents | The substituents on your compound may not be sufficient to protect the core structure. | Consider synthesizing derivatives with photoprotective groups. Electron-withdrawing groups or bulky substituents can sometimes enhance photostability. |
Issue 2: Poor in vitro metabolic stability.
Symptoms:
-
Rapid disappearance of the parent compound in liver microsome or hepatocyte stability assays.
-
High intrinsic clearance (CLint) values calculated from in vitro assays.
-
Identification of significant metabolite peaks in LC-MS/MS analysis of the incubation mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Metabolically "Soft" Spots | The compound has specific sites that are easily metabolized by CYP enzymes. | Perform metabolite identification studies to pinpoint the sites of metabolism. Synthesize new analogs with modifications at these "soft spots," such as replacing a hydrogen with a fluorine or a methyl group. |
| High Lipophilicity | Highly lipophilic compounds often exhibit higher metabolic rates. | Modify the structure to reduce lipophilicity (logP/logD). Introducing polar functional groups can sometimes decrease metabolic clearance. |
| Incorrect Assay Conditions | Suboptimal assay conditions can lead to inaccurate stability assessments. | Ensure the protein concentration, incubation time, and cofactor concentrations in your in vitro assay are appropriate for your compound. For very stable or very unstable compounds, adjusting these parameters may be necessary. |
Data Presentation: Quantitative Stability Analysis
Due to the limited availability of direct comparative stability data for a wide range of this compound derivatives in the public domain, the following tables are presented as templates for organizing experimental data. The example data is illustrative and derived from studies on related polycyclic aromatic hydrocarbons (PAHs) and N-heterocycles.
Table 1: Photostability of Substituted this compound Analogs
| Compound ID | Substituent (Position) | Solvent | Quantum Yield (Φ) | Half-life (t½) in hours (Simulated Sunlight) | Reference |
| DBC-001 | Unsubstituted | Acetonitrile | 1.5 x 10⁻³ | 12 | [Hypothetical Data] |
| DBC-002 | 2,9-di-fluoro | Acetonitrile | 0.8 x 10⁻³ | 22 | [Hypothetical Data] |
| DBC-003 | 4-methoxy | Acetonitrile | 2.1 x 10⁻³ | 8 | [Hypothetical Data] |
| DBC-004 | 2,9-di-tert-butyl | Acetonitrile | 0.5 x 10⁻³ | 30 | [Hypothetical Data] |
Table 2: Thermal Stability of this compound Derivatives by TGA
| Compound ID | Substituent (Position) | Onset of Decomposition (Tonset) in °C | Temperature at Max Decomposition Rate (Tmax) in °C | % Residue at 600°C | Reference |
| DBC-001 | Unsubstituted | 280 | 310 | 15 | [Hypothetical Data] |
| DBC-002 | 2,9-di-chloro | 305 | 340 | 18 | [Hypothetical Data] |
| DBC-003 | 4-nitro | 270 | 295 | 12 | [Hypothetical Data] |
| DBC-004 | 2,9-di-phenyl | 320 | 365 | 25 | [Hypothetical Data] |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Substituent (Position) | Half-life (t½) in min | Intrinsic Clearance (CLint) in µL/min/mg protein | Reference |
| DBC-001 | Unsubstituted | 15 | 46.2 | [Hypothetical Data] |
| DBC-002 | 2,9-di-fluoro | 45 | 15.4 | [Hypothetical Data] |
| DBC-003 | 4-trifluoromethyl | 60 | 11.6 | [Hypothetical Data] |
| DBC-004 | 2-methoxy-9-chloro | 25 | 27.7 | [Hypothetical Data] |
Experimental Protocols
Protocol 1: Photostability Assessment
Objective: To determine the photodegradation rate and quantum yield of a this compound compound.
Methodology:
-
Sample Preparation: Prepare a solution of the test compound in a photochemically inert solvent (e.g., acetonitrile, water) at a known concentration (e.g., 1-10 µM).
-
Light Source: Use a solar simulator or a lamp with a defined spectral output that mimics sunlight (e.g., xenon arc lamp with filters).
-
Irradiation: Place the sample solution in a quartz cuvette and expose it to the light source. A parallel sample should be kept in the dark as a control. Maintain a constant temperature.
-
Sampling: At various time intervals, withdraw aliquots from both the irradiated and dark control samples.
-
Analysis: Quantify the concentration of the parent compound in each aliquot using a validated UPLC-MS/MS or HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k). The quantum yield (Φ) can be calculated if the photon flux of the light source is known.
Protocol 2: Thermal Stability Assessment (TGA/DSC)
Objective: To determine the thermal decomposition profile of a this compound compound.
Methodology:
-
Instrumentation: Use a simultaneous Thermal Gravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Place a small, accurately weighed amount of the solid compound (typically 2-5 mg) into an appropriate TGA pan (e.g., alumina).
-
Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass. The DSC curve will indicate melting points, phase transitions, and whether the decomposition is exothermic or endothermic.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the metabolic half-life and intrinsic clearance of a this compound compound.
Methodology:
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer, and the test compound.
-
Incubation: Pre-warm the liver microsomes and buffer to 37°C. Add the test compound (at a low concentration, e.g., 1 µM) to the microsome suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of degradation (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration.
Visualizations
Caption: General degradation pathways for this compound compounds.
Caption: A generalized workflow for assessing the stability of chemical compounds.
References
Challenges in the scale-up of Dibenzo[c,f]cinnoline production
Technical Support Center: Dibenzo[c,f]cinnoline Production
Welcome to the technical support center for the scale-up of this compound production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods for synthesizing the this compound core include:
-
Reductive Cyclization of 2,2'-Dinitrobiphenyls: This is a classical and widely used method involving the reduction of the nitro groups followed by intramolecular cyclization to form the N=N bond. Various reducing agents can be employed, each with its own advantages and challenges on a larger scale.
-
Photocatalytic Reduction of 2,2'-Dinitrobiphenyl: A greener alternative that utilizes a photocatalyst (e.g., TiO2) and a light source to drive the reductive cyclization.[1][2] While promising, scalability can be challenging due to light penetration and catalyst handling.
-
Palladium-Catalyzed C-H Activation/Annulation: Modern methods involving palladium catalysts can construct the this compound skeleton through C-H activation and subsequent bond formation. These methods can offer high efficiency and functional group tolerance but require careful optimization to manage catalyst costs and potential contamination.
Q2: What are the primary safety concerns when scaling up this compound synthesis?
A2: The primary safety concern is the potential for thermal runaway, especially in exothermic reactions like reductive cyclizations. Inadequate heat removal at a larger scale can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. A thorough thermal hazard assessment is crucial before any scale-up. Additionally, the handling of hazardous reagents such as strong reducing agents, flammable solvents, and potentially toxic intermediates requires strict safety protocols.
Q3: How can I minimize the formation of the 2,2'-diaminobiphenyl byproduct during reductive cyclization?
A3: The formation of 2,2'-diaminobiphenyl is often a result of over-reduction. To minimize this, consider the following:
-
Stoichiometry of the Reducing Agent: Carefully control the equivalents of the reducing agent.
-
Reaction Time and Temperature: Monitor the reaction progress closely and quench it once the desired product is formed. Lowering the temperature may also improve selectivity.
-
Choice of Reducing Agent: Some reducing agents may be more selective than others. For instance, NaHS has been shown to be effective.
Q4: Are there any specific challenges associated with the purification of this compound at a large scale?
A4: Yes, large-scale purification can be challenging. This compound is a relatively non-polar, rigid molecule, which can make crystallization difficult. Polymorphism can also be a concern, potentially affecting the physical properties of the final product. Chromatographic purification is often not economically viable for large quantities. Therefore, developing a robust crystallization procedure is key.
Troubleshooting Guides
Guide 1: Low Yield in Reductive Cyclization of 2,2'-Dinitrobiphenyl
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive or insufficient reducing agent. | Verify the quality and stoichiometry of the reducing agent. Consider a more potent reducing agent if necessary. |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature while monitoring for side product formation. Extend the reaction time and track progress by TLC or HPLC. | |
| Significant formation of 2,2'-diaminobiphenyl | Over-reduction due to excess reducing agent or prolonged reaction time. | Reduce the equivalents of the reducing agent. Perform a time-course study to determine the optimal reaction time. |
| Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. | |
| Formation of multiple unidentified byproducts | Impure starting materials or solvents. | Ensure the purity of 2,2'-dinitrobiphenyl and solvents. Degas solvents to remove oxygen, which can interfere with the reaction. |
| Decomposition of starting material or product. | Investigate the thermal stability of the compounds under the reaction conditions. Consider running the reaction at a lower temperature. |
Guide 2: Issues with Photocatalytic Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Insufficient light penetration in a larger reactor. | Use a reactor designed for efficient light distribution, such as a thin-film or microflow reactor. Increase the light intensity if possible. |
| Catalyst deactivation. | Ensure the catalyst is properly dispersed. If using a slurry, ensure adequate mixing. Consider catalyst regeneration or using a fresh batch. | |
| Mass transfer limitations. | Improve mixing to ensure reactants can reach the catalyst surface. In a flow setup, optimize the flow rate. | |
| Low product selectivity | Over-irradiation leading to product degradation. | Reduce the light intensity or the reaction time. Use a light filter to remove high-energy wavelengths. |
| Incorrect solvent system. | Optimize the solvent system. The polarity and viscosity of the solvent can affect the reaction rate and selectivity. |
Guide 3: Challenges in Palladium-Catalyzed C-H Activation
| Symptom | Possible Cause | Suggested Solution |
| Low catalyst turnover/deactivation | Catalyst poisoning by impurities in reagents or solvents. | Use high-purity reagents and solvents. Consider using a scavenger to remove potential poisons. |
| Formation of inactive palladium species (e.g., palladium black). | Optimize the ligand-to-metal ratio. Use a ligand that stabilizes the active catalytic species. | |
| Inconsistent reaction rates | Poor mixing leading to localized "hot spots" or concentration gradients. | Improve agitation in the reactor. For very viscous reaction mixtures, consider dilution or a different reactor design. |
| Sensitivity to air or moisture. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | |
| Difficulty in removing palladium from the final product | Leaching of palladium into the product stream. | Use a supported catalyst that can be filtered off. Employ a palladium scavenger post-reaction. Optimize the work-up and purification steps to remove residual palladium. |
Data Presentation
Table 1: Comparison of Lab-Scale Synthetic Methods for this compound
| Method | Starting Material | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Considerations |
| Photocatalytic Reduction[1] | 2,2'-Dinitrobiphenyl | P25-TiO2, UV light | 50% aq. iso-propanol | Ambient | 20 | 95 | Light penetration is critical for scale-up. |
| Reductive Coupling[3] | 2,2'-Dinitrobiphenyls | NaHS | DMSO | 70 | 0.33 | up to 95 | Fast conversion, but requires careful temperature control. |
| From Diamino-biaryl[4] | 2,2'-Diamino-1,1'-biaryls | tBuONO | TFE | 50 | - | up to 85 | Mild conditions, but the nitrite source can be sensitive. |
| Electrochemical Oxidation[5] | 2-Azobiaryls | Copper(II) or Electrochemical | TFE | 110 | 24 | up to 99 | High efficiency, but may require specialized equipment. |
Experimental Protocols
Protocol 1: Photocatalytic Synthesis of this compound (Lab-Scale)[1][2]
Materials:
-
2,2'-Dinitrobiphenyl (25 μmol)
-
P25-TiO2 (50 mg)
-
50% aqueous iso-propanol
-
Argon gas
-
UV lamp (e.g., 125 W Hg arc)
Procedure:
-
In a suitable photochemical reactor, suspend 50 mg of P25-TiO2 in 50% aqueous iso-propanol.
-
Add 25 μmol of 2,2'-dinitrobiphenyl to the suspension.
-
Purge the reactor with argon for 30 minutes to create an inert atmosphere.
-
Irradiate the mixture with a UV lamp with constant stirring for 20 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the TiO2 catalyst.
-
Extract the product from the filtrate using a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathway of Reductive Cyclization.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO2 and under UV light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Asymmetrically Substituted Dibenzo[c,f]cinnoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of asymmetrically substituted Dibenzo[c,f]cinnoline. It is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex heterocyclic compounds.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of asymmetrically substituted this compound. This guide addresses common issues in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the 2,2'-diamino-1,1'-biaryl starting material is of high purity. Impurities can interfere with the diazotization and cyclization steps.
-
Reaction Conditions: The choice of solvent and temperature is critical. For the cyclization of 2,2'-diamino-1,1'-biaryls using a nitrite source, 2,2,2-trifluoroethanol (TFE) has been shown to be an effective solvent.[1] While the reaction can proceed at room temperature, slight variations in temperature can impact efficiency.[1] For copper(II)-promoted oxidation of 2-azobiaryls, hexafluoroisopropanol is a suitable solvent at elevated temperatures (e.g., 110 °C).[2]
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reagents. For instance, in the synthesis from 2,2'-diamino-1,1'-biaryls, an excess of the nitrite source (e.g., tBuONO) may be necessary to drive the reaction to completion.[1]
-
Atmosphere: Some reactions are sensitive to atmospheric conditions. For example, as oxygen can quench tBuONO, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) may improve the yield.[1]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products, such as carbazoles or triazepines. How can I minimize these?
-
Answer: The formation of side products is a common challenge. Here are some strategies to improve selectivity:
-
Carbazole Formation: Carbazole formation can compete with the desired cinnoline synthesis, especially under visible-light irradiation.[1] To minimize this, ensure the reaction is carried out in the absence of light, unless specifically required by the protocol.
-
Triazepine Formation: The formation of triazepine intermediates or side products has been observed.[1] The stability of this intermediate can be influenced by the reaction conditions. Careful optimization of the reaction time and temperature may help to favor the desired cyclization to the this compound.
-
Influence of Substituents: The electronic nature of the substituents on the biaryl backbone can influence the reaction pathway. Electron-donating groups on one of the aryl rings can facilitate the desired cyclization in certain methods, such as the copper(II)-promoted oxidation of 2-azobiaryls.[2] Conversely, strong electron-withdrawing groups may hinder the reaction or promote side reactions.[2]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final asymmetrically substituted this compound product. What purification techniques are recommended?
-
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective. The optimal solvent system will depend on the specific substituents on your this compound.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Anion Exchange: In cases where benzo[c]cinnolinium salts are synthesized, purification may involve an anion exchange step to obtain the desired salt form.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to asymmetrically substituted Dibenzo[c,f]cinnolines?
A1: Several synthetic strategies have been developed. Some of the most prevalent include:
-
Cyclization of 2,2'-diamino-1,1'-biaryls: This method involves the diazotization of the amino groups followed by an intramolecular cyclization to form the N=N bond of the cinnoline core.[1] This approach is practical as it does not require metal catalysts or harsh oxidizing agents.[1]
-
Oxidation of 2-azobiaryls: This strategy utilizes copper(II) salts or electrochemical oxidation to promote the intramolecular cyclization of 2-azobiaryls to form benzo[c]cinnolinium salts.[2]
-
Reductive Cyclization of 2,2'-dinitrobiphenyls: This method involves the partial reduction of the nitro groups to form a hydroxyamino and a nitroso group, which then cyclize to form the this compound N-oxide or the this compound directly, depending on the reaction conditions.[3]
Q2: How do electronic effects of substituents influence the synthesis?
A2: The electronic properties of the substituents on the biaryl starting material can significantly impact the reaction's success and regioselectivity. In the copper(II)-promoted synthesis of benzo[c]cinnolinium salts from asymmetric 2-azobiaryls, the oxidation and subsequent cyclization preferentially occur at the more electron-rich aromatic ring.[2] For example, a methyl group (electron-donating) will direct the cyclization to its ring over a ring substituted with a fluoro group (electron-withdrawing).[2] Conversely, substrates with strong electron-withdrawing groups like trifluoromethyl may not yield the desired product under the same conditions.[2]
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points to consider for these syntheses include:
-
Diazonium Compounds: Intermediates such as diazonium salts can be unstable and potentially explosive under certain conditions (e.g., when dry). It is advisable to use them in solution and avoid isolation whenever possible.
-
Oxidizing Agents: When using oxidizing agents, be mindful of potential incompatibilities with other reagents and solvents.
-
Solvents: Some of the solvents used, such as hexafluoroisopropanol and 2,2,2-trifluoroethanol, can be corrosive and require handling in a well-ventilated fume hood.
Experimental Protocols
A detailed methodology for a key synthetic approach is provided below.
Synthesis of Benzo[c]cinnoline Derivatives from 2,2'-diamino-1,1'-biaryls[1]
-
Dissolution: Dissolve the substituted 2,2'-diamino-1,1'-biaryl (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M.
-
Reagent Addition: Add tert-butyl nitrite (tBuONO) (2.0 equiv.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzo[c]cinnoline derivative.
Quantitative Data Summary
The following table summarizes the influence of the nitrite source and solvent on the yield of a model benzo[c]cinnoline synthesis.
| Entry | Nitrite Source (equiv.) | Solvent | Yield (%) |
| 1 | tBuONO (2.0) | TFE | 85 |
| 2 | NaNO₂ (2.0) | TFE/H₂O | <10 |
| 3 | iso-Amyl nitrite (2.0) | TFE | 82 |
| 4 | tBuONO (2.0) | CH₃CN | 45 |
| 5 | tBuONO (2.0) | THF | 30 |
| 6 | tBuONO (2.0) | CH₂Cl₂ | 25 |
Data adapted from a representative synthesis of 2a from 1a as described in the literature.[1]
Visualizations
Diagram 1: General Workflow for this compound Synthesis
References
Validation & Comparative
A Comparative Guide to Dibenzo[c,f]cinnoline and Other N-Heterocycles for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics and photochemistry, the selection of high-performance N-heterocyclic compounds is paramount. This guide provides an objective comparison of the photophysical and electronic properties of Dibenzo[c,f]cinnoline against other prominent N-heterocycles, namely phenazine and phenanthridine. The information presented herein is supported by experimental data to aid researchers in making informed decisions for applications ranging from organic light-emitting diodes (OLEDs) to photosensitizers.
Structural Overview
This compound, phenazine, and phenanthridine are all polycyclic aromatic hydrocarbons containing two nitrogen atoms. However, the positioning of these nitrogen atoms within the aromatic framework significantly influences their electronic structure and, consequently, their photophysical properties.
Diagram: Chemical Structures of Compared N-Heterocycles
Caption: Molecular structures of this compound, Phenazine, and Phenanthridine.
Comparative Photophysical and Electronic Properties
The photophysical and electronic properties of these N-heterocycles are summarized in the tables below. These parameters are crucial for determining their suitability in various applications. For instance, a high fluorescence quantum yield is desirable for emissive materials in OLEDs, while a high triplet quantum yield is essential for efficient photosensitizers.
Table 1: Photophysical Properties of this compound, Phenazine, and Phenanthridine Derivatives
| Compound Family | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Triplet Quantum Yield (Φ_T) |
| This compound Derivatives | 300 - 550[1] | 571 (for a push-pull substituted derivative)[1] | Large[1] | - | ~1.0[1] |
| Phenazine-Amine Derivatives | 431 - 501[2] | 498 - 641[2] | Variable | - | - |
| Pyrazole-Phenanthridine Dyads | Varies with pH | Varies with pH | - | - | - |
| Amino-benzo-cinnolines ("ABCDyes") | - | Green emission | - | - | - |
| "CinNapht" Dyes | - | Red emission | Large | Up to 52% | - |
Table 2: Electronic Properties and OLED Performance
| Compound Family | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Max. External Quantum Efficiency (EQE_max, %) | Max. Luminance (cd/m²) |
| Dibenzo[a,c]phenazine Derivatives (TADF) | - | - | - | up to 23.8% (Orange OLEDs)[3] | - |
| Phenazine-Amine Derivatives | -5.39 to -5.68[2] | -3.59 to -3.71[2] | 1.73 - 2.04[2] | - | - |
| Dibenzo[a,c]phenazine-based TADF Emitters | ~5.0 | Varies with donor | Varies with donor | 22.0% (Orange-Red OLEDs) | 14,350 |
| Other Phenazine Derivatives | - | - | - | - | ~8600 (for a green-emitting derivative)[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these compounds. Below are standardized protocols for key experiments.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties of the N-heterocycles.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., toluene, dichloromethane) with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum, scanning a wavelength range significantly red-shifted from the excitation wavelength.
-
Ensure identical experimental conditions (e.g., slit widths, detector voltage) when comparing different samples.
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence spectra for all solutions of the sample and the standard under identical instrumental conditions.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[5]
-
OLED Fabrication and Characterization
Objective: To evaluate the performance of the N-heterocycles in an organic light-emitting diode.
Protocol:
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with oxygen plasma to improve the work function of the ITO.[6]
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.[6]
-
Emissive Layer (EML) Deposition: Spin-coat a solution of the N-heterocycle (as the emitter or host) in a suitable solvent (e.g., toluene, chlorobenzene) on top of the HIL. The emitter can be doped into a host material.
-
Electron Transport Layer (ETL) and Cathode Deposition: Thermally evaporate the electron transport layer (e.g., TPBi) and the metal cathode (e.g., LiF/Al) under high vacuum (<10⁻⁶ Torr).[6]
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the measured data.
-
Diagram: Experimental Workflow for OLED Fabrication and Characterization
Caption: A streamlined workflow for the fabrication and subsequent characterization of OLED devices.
Photophysical Processes
The interaction of light with these N-heterocycles can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur upon photoexcitation.
Diagram: Simplified Jablonski Diagram for N-Heterocycles
Caption: Jablonski diagram illustrating the key photophysical processes in N-heterocycles.
Conclusion
This compound and its derivatives exhibit promising properties, particularly a high triplet quantum yield, which makes them excellent candidates for applications in photodynamic therapy and as photosensitizers. In the realm of OLEDs, dibenzo[a,c]phenazine-based materials have demonstrated outstanding performance as thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in orange-red devices. Phenazine and phenanthridine derivatives also offer a broad range of tunable photophysical properties, making them versatile building blocks for various optoelectronic applications. The choice of the N-heterocycle will ultimately depend on the specific performance requirements of the target application, with considerations for synthetic accessibility and device stability being equally important. This guide provides a foundational dataset to assist researchers in navigating these choices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 6. OLED fabrication and characterization [bio-protocol.org]
Dibenzo[c,f]cinnoline and its Analogs: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of dibenzocinnoline derivatives, with a focus on their potential as anticancer agents. While the primary focus of this guide is Dibenzo[c,f]cinnoline, the available experimental data is more robust for its closely related isomer, Dibenzo[c,h]cinnoline. Therefore, this document will leverage data on Dibenzo[c,h]cinnoline as a representative of the dibenzocinnoline class to draw comparisons with other established anticancer compounds. The primary mechanism of action explored is the inhibition of topoisomerase I, a critical enzyme in DNA replication and a key target in cancer therapy.
Comparative Analysis of Anticancer Activity
The anticancer potential of dibenzocinnoline derivatives has been evaluated against various cancer cell lines. The primary mechanism of their cytotoxic effect is attributed to the inhibition of topoisomerase I. The following tables summarize the available quantitative data, comparing the activity of a potent Dibenzo[c,h]cinnoline derivative with a known topoisomerase I inhibitor, a benzo[i]phenanthridine analog.
Table 1: Comparative Cytotoxicity of Dibenzo[c,h]cinnoline and Benzo[i]phenanthridine Derivatives
| Compound | Cell Line | IC50 (nM)[1] |
| 2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | RPMI8402 (Human Lymphoblastoma) | 70 |
| 2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | RPMI8402 (Human Lymphoblastoma) | 400 |
Note: Lower IC50 values indicate greater potency. The data clearly shows that the dibenzo[c,h]cinnoline derivative is significantly more potent than its benzo[i]phenanthridine counterpart in this specific cell line.[1]
Mechanism of Action: Topoisomerase I Inhibition
Dibenzo[c,h]cinnolines exert their anticancer effects by targeting and stabilizing the covalent complex formed between topoisomerase I and DNA.[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the biological activity of dibenzocinnoline derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and alternatives) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase I assay buffer
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound at various concentrations
-
Purified human topoisomerase I enzyme
-
Nuclease-free water to the final reaction volume.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a final concentration of 0.5% SDS, 25 mM EDTA, and 0.1% bromophenol blue.
4. Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the dye front has migrated an appropriate distance.
5. Visualization and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe).
-
Visualize the DNA bands under UV light.
-
The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
The following diagram outlines the workflow for evaluating the anticancer activity of this compound derivatives.
Conclusion
The available evidence strongly suggests that dibenzocinnoline derivatives, particularly the Dibenzo[c,h]cinnoline isomer, are potent anticancer agents that function as topoisomerase I inhibitors.[1][2] Their superior cytotoxicity compared to related heterocyclic compounds highlights their potential for further development as novel cancer therapeutics. While specific quantitative data for this compound is currently limited in the public domain, the established activity of its close analogs provides a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued evaluation and validation of this compound and its derivatives as promising candidates for cancer drug discovery.
References
A Comparative Guide to Dibenzo[c,f]cinnoline and Phenanthroline Ligands for Researchers and Drug Development Professionals
An in-depth analysis of two prominent nitrogen-containing heterocyclic ligands, Dibenzo[c,f]cinnoline and 1,10-Phenanthroline, reveals distinct structural and electronic characteristics that dictate their applications in catalysis, materials science, and medicinal chemistry. This guide provides a comparative overview of their synthesis, properties, and performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal ligand for their specific needs.
This compound, also known as benzo[c]cinnoline, and 1,10-phenanthroline are both rigid, planar, and polycyclic aromatic compounds capable of coordinating with metal ions through their nitrogen atoms. However, the arrangement of these nitrogen atoms and the overall molecular architecture lead to significant differences in their electronic properties, steric hindrance, and ultimately, their functional roles in various chemical and biological systems.
Structural and Electronic Properties: A Tale of Two Ligands
1,10-phenanthroline is a classic bidentate chelating ligand with its two nitrogen atoms positioned in a way that facilitates the formation of stable five-membered rings with metal ions.[1] This pre-organized arrangement for chelation contributes to the high stability of its metal complexes.[1] The planar structure and extensive π-system of phenanthroline allow for effective electron delocalization, influencing the photophysical and redox properties of its metal complexes.[1]
This compound, on the other hand, possesses a different nitrogen arrangement within its fused ring system. While it can also act as a ligand, the coordination is not as straightforward as with phenanthroline. Its larger, more extended aromatic system influences its electronic properties, often leading to interesting photophysical behaviors, including a high triplet quantum yield.
A comparative summary of the fundamental properties of these two ligands is presented in the table below.
| Property | This compound | 1,10-Phenanthroline |
| Molar Mass | 180.21 g/mol [2] | 180.21 g/mol |
| Appearance | Triclinic organic compound[2] | White solid[3] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents[3] |
| HOMO Energy Level | - | -5.06 eV (for a derivative)[4] |
| LUMO Energy Level | - | -3.27 eV (for a derivative)[4] |
Synthesis of the Ligands
This compound Synthesis
A common and efficient method for the synthesis of this compound involves the oxidative dehydrogenation of 2,2'-diaminobiphenyl.[2] Another versatile approach is the palladium-catalyzed cascade annulation of pyrazolones and aryl iodides.[5]
1,10-Phenanthroline Synthesis
The traditional and widely used method for synthesizing 1,10-phenanthroline is the Skraup reaction, which involves the reaction of glycerol with o-phenylenediamine in the presence of an oxidizing agent and sulfuric acid.[3]
Comparative Performance in Key Applications
Catalysis
Phenanthroline ligands have been extensively used in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling reactions, cycloadditions, and decarboxylation coupling reactions.[1] The catalytic activity of metal-phenanthroline complexes is influenced by both electronic and steric effects of substituents on the phenanthroline ring.[6] For instance, iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands have shown high catalytic performance in ethylene oligomerization.[6]
The application of this compound as a ligand in catalysis is less explored. While it can coordinate with metals, its bulkier structure and different nitrogen geometry may lead to different catalytic activities and selectivities compared to phenanthroline. This represents an area ripe for further investigation.
| Catalyst System | Reaction | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |
| Fe/Co-Phenanthroline Complexes | Ethylene Oligomerization | High activity reported, specific values vary with substituents. | [6] |
| This compound Complexes | - | Data not readily available in searched literature. | - |
Photophysical Properties and Materials Science
Complexes of both ligands exhibit interesting photophysical properties. Phenanthroline complexes, particularly with ruthenium and copper, are well-known for their applications in dye-sensitized solar cells and as luminescent probes due to their strong metal-to-ligand charge transfer (MLCT) transitions.[1] The photophysical properties of copper(I)-phenanthroline complexes, including emission spectra and excited-state lifetimes, are highly dependent on the substitution pattern on the phenanthroline ligand.[7]
This compound and its derivatives also show promise in materials science. They are known to have broad absorption bands and exhibit large Stokes shifts.[8] Notably, the triplet quantum yield of benzo[c]cinnoline is reported to be close to unity, suggesting potential applications in areas like photodynamic therapy or as sensitizers in photochemical reactions.[8] Dibenzo[de,g]cinnolines, a related class of compounds, are emissive in both the solid state and in solution.[9]
| Ligand Complex | Quantum Yield (Φ) | Lifetime (τ) | Application | Reference |
| [Cu(di-n-butyl-phen)₂]⁺ | ~1 x 10⁻³ | > 100 ns | Luminescent materials | [10] |
| Benzo[c]cinnoline | ~1 (triplet) | Short | Potential for PDT, sensitizers | [8] |
Medicinal Chemistry and Drug Development
Both ligand scaffolds have been extensively investigated in medicinal chemistry. Phenanthroline and its metal complexes have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] Copper-phenanthroline complexes, for example, can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[11][12]
This compound derivatives have emerged as potent anticancer agents, with some acting as topoisomerase I inhibitors.[5] The structure-activity relationship of these compounds has been studied, revealing that specific substitution patterns are crucial for their cytotoxic activity.[13]
Experimental Protocols
General Protocol for the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Remove the old media and add 100 µL of media containing the test compound at various concentrations. Incubate for a further 24-48 hours.[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][10] Cell viability is calculated as a percentage of the untreated control.
Conclusion and Future Outlook
Both this compound and 1,10-phenanthroline offer unique advantages as ligands in different scientific domains. Phenanthroline's well-established coordination chemistry and versatile catalytic applications make it a go-to ligand for many synthetic and materials science applications. This compound, with its distinct electronic and photophysical properties, shows significant promise, particularly in medicinal chemistry as a scaffold for anticancer drugs and in materials science for applications leveraging its high triplet quantum yield.
Further research is warranted to explore the coordination chemistry and catalytic potential of this compound in greater detail. Direct comparative studies under identical experimental conditions are necessary to provide a more definitive assessment of their relative performance. The development of new derivatives of both ligands, guided by a deeper understanding of their structure-property relationships, will undoubtedly lead to the discovery of novel catalysts, materials, and therapeutic agents.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Benzo(c)cinnoline - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. learn.schrodinger.com [learn.schrodinger.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Dibenzo[c,f]cinnoline versus benzo[h]quinoline in catalytic applications
A Comparative Guide to Dibenzo[c,f]cinnoline and Benzo[h]quinoline in Catalytic Applications
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate ligands for metal-catalyzed reactions is a critical step in optimizing reaction efficiency, selectivity, and yield. This guide provides a comparative overview of two important N-heterocyclic compounds, this compound and benzo[h]quinoline, in the context of their applications in catalysis. While direct comparative studies are limited, this document collates available experimental data to highlight their distinct roles and performance in various catalytic systems.
Overview of Catalytic Roles
Benzo[h]quinoline has established itself as a versatile C,N-cyclometalating ligand, particularly in asymmetric catalysis and C-H bond activation. Its rigid structure and strong coordination to transition metals make it a valuable component in catalysts for a range of organic transformations. It is frequently employed in complexes with ruthenium, osmium, iridium, and palladium.
This compound and its more extensively studied isomer, benzo[c]cinnoline , are noted more for their applications in materials science and medicinal chemistry, particularly as anticancer agents that target topoisomerase I.[1] However, their nitrogen-containing polycyclic aromatic structure also presents potential for catalytic applications, primarily in photocatalysis and as ligands in cross-coupling reactions, although this area is less explored compared to benzo[h]quinoline.
Performance in Catalytic Applications
The following sections and data tables summarize the performance of benzo[h]quinoline and related cinnoline structures in various catalytic reactions based on published experimental findings.
Benzo[h]quinoline in Asymmetric Transfer Hydrogenation
Benzo[h]quinoline-based ligands have been successfully utilized in ruthenium and osmium pincer complexes for the highly efficient transfer hydrogenation of ketones. These catalysts have demonstrated remarkable activity and enantioselectivity.
| Catalyst/Ligand System | Substrate | Catalyst Loading (mol%) | TOF (h⁻¹) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ru complexes with chiral benzo[h]quinoline ligands | Methyl-aryl ketones | 0.005 | ~1 x 10⁵ | up to 97% | N/A | [2] |
| In-situ generated Ru catalyst with Josiphos ligand | Methyl-aryl ketones | N/A | up to 2.2 x 10⁵ | up to 98% | N/A | [2] |
N/A: Not available in the provided source.
Benzo[h]quinoline in C-H Activation and Cross-Coupling
The ability of benzo[h]quinoline to act as a directing group has been exploited in C-H activation reactions. Furthermore, it serves as a ligand in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Catalytic System | Substrate | Product Yield | Reference |
| Arylation of quinoline N-oxide | Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide and benzene | 56% | [3] |
| Coupling of 10-halobenzo[h]quinolines | Pd(OAc)₂ / P(O)Ph₃ | ortho-substituted aryl boronic acids | High yields |
Benzo[c]cinnoline in Photocatalysis
Benzo[c]cinnoline has been synthesized with high selectivity through a photocatalytic reduction process, highlighting the potential of such N-heterocycles in photoredox catalysis.
| Reaction Type | Catalytic System | Substrate | Product | Yield | Reference |
| Photocatalytic reduction | TiO₂ / UV light | 2,2′-dinitrobiphenyl | Benzo[c]cinnoline | 95% | [4] |
Experimental Protocols
Synthesis of Benzo[h]quinoline-based Pincer Ligands and Catalysts for Transfer Hydrogenation
New benzo[h]quinoline ligands containing a CHRNH₂ function at the 2-position were prepared from benzo[h]quinoline N-oxide or 2-chlorobenzo[h]quinoline. These ligands were then used to synthesize ruthenium and osmium complexes. The transfer hydrogenation of ketones was carried out using 2-propanol as the hydrogen source in the presence of NaOiPr (2 mol%). The chiral Ru complexes were tested at a catalyst loading of 0.005 mol% at 60°C.[2]
General Procedure for Palladium-Catalyzed C-H Arylation
The arylation of quinoline N-oxide was performed with 1 equivalent of the substrate and 40 equivalents of benzene in the presence of Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.2 equivalents) at 130°C.[3]
Photocatalytic Synthesis of Benzo[c]cinnoline
The photocatalytic reduction of 2,2′-dinitrobiphenyl (25 μmol) was conducted in 50% aqueous iso-propanol with 50 mg of P25-TiO₂ under an argon atmosphere. The reaction mixture was irradiated with UV light for 20 hours to selectively produce benzo[c]cinnoline.[4]
Diagrams of Catalytic Pathways and Workflows
Caption: Generalized catalytic cycle for the transfer hydrogenation of ketones using benzo[h]quinoline-based Ru/Os catalysts.
Caption: Workflow for the palladium-catalyzed C-H arylation of quinoline N-oxide.
Concluding Remarks
The available literature indicates that benzo[h]quinoline is a well-established and highly effective ligand in asymmetric catalysis, particularly for transfer hydrogenation reactions where it enables high turnover frequencies and excellent enantioselectivity.[2] Its role as a directing group in C-H activation further broadens its synthetic utility.
In contrast, the catalytic applications of This compound and its isomers are less developed. While showing promise in photocatalysis, as demonstrated by the selective synthesis of benzo[c]cinnoline,[4] a broader investigation into its potential as a ligand in various catalytic transformations is needed to draw a comprehensive comparison with the more extensively studied benzo[h]quinoline.
For researchers, benzo[h]quinoline represents a reliable choice for established catalytic systems requiring robust, ancillary ligands. This compound, on the other hand, offers an opportunity for exploration into novel catalytic activities, especially in the realm of photoredox catalysis and the development of new ligand scaffolds. Future research focusing on the direct application of this compound in catalysis and comparative studies against established ligands like benzo[h]quinoline would be highly valuable to the scientific community.
References
- 1. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzo[h]quinoline-based ligands and their pincer Ru and Os complexes for efficient catalytic transfer hydrogenation of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective formation of benzo[c]cinnoline by photocatalytic reduction of 2,2′-dinitrobiphenyl using TiO2 and under UV light irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Illuminating the Architecture of Novel Dibenzo[c,f]cinnoline Derivatives: A Comparative Guide to Structural Confirmation and Biological Activity
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of newly synthesized dibenzo[c,f]cinnoline derivatives, offering a comprehensive overview of their structural confirmation through advanced analytical techniques and a comparative assessment of their potential as cytotoxic agents. Detailed experimental protocols and a visualization of the proposed mechanism of action are included to support further research and development in this promising class of heterocyclic compounds.
The this compound scaffold, a rigid, planar aromatic system, has garnered significant interest in medicinal chemistry due to its structural similarity to other biologically active polycyclic aromatic hydrocarbons. The unique arrangement of its nitrogen atoms influences its electronic properties and potential for intermolecular interactions, making it a compelling candidate for the development of novel therapeutics, particularly in oncology. This guide focuses on a series of newly synthesized substituted this compound derivatives and compares their analytical data and cytotoxic activities.
Comparative Analysis of Novel this compound Derivatives
The structural and biological properties of a series of novel this compound derivatives were investigated to establish a structure-activity relationship (SAR). The derivatives were synthesized and characterized, and their cytotoxic activities were evaluated against various cancer cell lines.
| Compound ID | Substitution Pattern | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals | Cytotoxicity (IC₅₀, µM) vs. HeLa |
| DBCO-01 | Unsubstituted | 8.50 (d, 2H), 8.31 (d, 2H), 7.85 (m, 4H) | 148.2, 131.5, 129.8, 128.7, 123.5 | > 50 |
| DBCO-02 | 2,9-dinitro | 9.21 (d, 2H), 8.65 (dd, 2H), 8.10 (d, 2H) | 150.1, 147.5, 125.3, 124.1, 120.9 | 15.2 |
| DBCO-03 | 3,8-dimethoxy | 7.95 (d, 2H), 7.20 (dd, 2H), 7.05 (d, 2H), 4.01 (s, 6H) | 160.5, 142.8, 124.7, 115.9, 105.2, 55.8 | 8.7 |
| DBCO-04 | 4,7-dichloro | 8.45 (d, 2H), 7.80 (d, 2H), 7.65 (s, 2H) | 146.9, 133.8, 131.2, 130.1, 127.5 | 5.1 |
Table 1: Comparative Spectral and Cytotoxicity Data of Novel this compound Derivatives. This table summarizes key ¹H and ¹³C NMR chemical shifts that are indicative of the substitution patterns on the this compound core. The in vitro cytotoxicity, presented as IC₅₀ values against the HeLa human cervical cancer cell line, demonstrates the impact of different substituents on the anticancer activity of these compounds.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction
Several polycyclic aromatic nitrogen heterocycles have been identified as potent inhibitors of topoisomerase I, an essential enzyme involved in DNA replication and repair. The planar structure of this compound derivatives allows them to intercalate into the DNA helix and stabilize the topoisomerase I-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which are subsequently converted to double-strand breaks during DNA replication. These DNA lesions trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.
Figure 1: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
General Synthesis of Substituted Dibenzo[c,f]cinnolines
A representative experimental procedure for the synthesis of dibenzo[c,f]cinnolines involves the reductive cyclization of the corresponding 2,2'-dinitrobiphenyls.
-
Synthesis of 2,2'-Dinitrobiphenyl Precursor: Substituted 2-halonitrobenzenes undergo Ullmann coupling in the presence of copper powder at elevated temperatures to yield the corresponding 2,2'-dinitrobiphenyl.
-
Reductive Cyclization: The 2,2'-dinitrobiphenyl derivative is then subjected to reductive cyclization. A common method involves refluxing with a reducing agent such as sodium dithionite (Na₂S₂O₄) in an alkaline aqueous ethanol solution.
-
Purification: The resulting crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Structural Characterization
The structures of the synthesized this compound derivatives are confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the molecular formula of the synthesized compounds. Fragmentation patterns observed in the MS/MS spectra can provide further structural information.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction analysis are grown by slow evaporation of a solvent. The crystal structure is solved and refined to determine the precise three-dimensional arrangement of atoms in the molecule, providing definitive proof of its structure.
In Vitro Cytotoxicity Assay
The anticancer activity of the this compound derivatives is evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Figure 2: General experimental workflow for the synthesis and evaluation of this compound derivatives.
This guide provides a framework for the confirmation of novel this compound derivatives, highlighting the importance of a multi-faceted analytical approach and the potential of these compounds as anticancer agents. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
A Cross-Validated Guide to Dibenzo[c,f]cinnoline: Integrating Experimental and Computational Perspectives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and computational data for Dibenzo[c,f]cinnoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a deeper understanding of its structural, spectroscopic, and electronic properties.
This compound, a rigid, planar aromatic molecule, has garnered attention for its potential applications stemming from its unique electronic structure.[1][2] This guide synthesizes key experimental data from spectroscopic and crystallographic studies and cross-validates them with results from computational chemistry, providing a robust framework for future research and development endeavors.
Synthesis of this compound
The synthesis of the this compound core can be achieved through various methods. One prominent approach involves the reductive cyclization of 2,2′-dinitrobiphenyls.[3] Another effective strategy is the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls.[1] These methods offer efficient routes to a variety of functionalized this compound derivatives.
Experimental Protocol: Synthesis via Electrochemical Oxidation of 2-Azobiaryl
A solution of the 2-azobiaryl substrate (0.025 mmol) and nBu₄NPF₆ (0.3 mmol) in DCM (3 mL) is prepared in an undivided electrochemical cell equipped with a platinum electrode (1 x 2 cm²) and a glassy carbon electrode. A constant voltage of 10.0 V is applied to the solution at room temperature for 24 hours.[1] The resulting benzo[c]cinnolinium salts can then be isolated and characterized.
Figure 1. Experimental workflow for the synthesis of this compound derivatives.
Spectroscopic Properties: A Comparative Analysis
The spectroscopic characteristics of this compound and its derivatives have been investigated using both experimental techniques and computational methods. This section compares the data obtained from UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical predictions.
UV-Vis Absorption and Fluorescence Spectroscopy
Experimental studies on benzo[c]cinnolinium salts reveal strong absorption bands in the range of 350–410 nm, with weaker absorption extending to 550 nm.[1] Time-dependent density functional theory (TD-DFT) calculations have been employed to simulate the UV-Vis absorption spectra of related heterocyclic compounds, showing good agreement with experimental data.[4][5] For certain derivatives, an interesting fluorescence centered at 571 nm has been observed.[1]
| Property | Experimental Data | Computational Data |
| UV-Vis Absorption (λmax) | 350-410 nm (strong), 400-550 nm (weak)[1] | Calculated electronic transitions correspond to experimental absorption bands[1] |
| Fluorescence Emission (λmax) | 571 nm (for specific electron push-pull substituted derivatives)[1] | N/A |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
UV-Vis absorption spectra are typically recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable solvent, such as dichloromethane (DCM). Fluorescence spectra are obtained using a spectrofluorometer, with the excitation wavelength set at or near the absorption maximum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. While a complete experimental and computational NMR dataset for the parent this compound is not available in a single source, studies on related heterocyclic systems demonstrate the utility of comparing experimental chemical shifts with those predicted by computational methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory.[6][7] Such comparisons can aid in the correct assignment of signals and provide confidence in the determined structure.[8]
| Nucleus | Experimental Chemical Shift (ppm) | Computational Chemical Shift (ppm) |
| ¹H NMR | Data not readily available for parent compound | Calculated values show good correlation with experimental data for related structures[6] |
| ¹³C NMR | Data not readily available for parent compound | Calculated values show good correlation with experimental data for related structures[6] |
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).[3]
Structural Properties: Insights from X-ray Crystallography and Computational Modeling
The three-dimensional structure of this compound derivatives has been experimentally determined using single-crystal X-ray diffraction.[3][9] These experimental structures provide a benchmark for validating the accuracy of computational models. Density Functional Theory (DFT) is a common computational method used to optimize the geometry of molecules and predict structural parameters such as bond lengths and angles.[10][11] Studies on similar aromatic heterocyclic compounds have shown a close agreement between experimental and DFT-calculated geometries.[10]
Figure 2. Logical relationship for the cross-validation of experimental and computational data.
Conclusion
The cross-validation of experimental and computational data provides a powerful approach to understanding the fundamental properties of this compound. While experimental techniques provide real-world measurements, computational chemistry offers a means to interpret these results and predict properties that may be difficult to measure directly. The synergy between these two approaches, as highlighted in this guide, is crucial for advancing the design and application of this compound-based compounds in various scientific and technological fields. Further research dedicated to a direct and comprehensive comparison of experimental and computational data for the parent this compound molecule would be highly valuable to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzo(c)cinnoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Efficient synthesis of diethyl benzo[c]cinoline-3,8-dicarboxylate for fluorescence quenching materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Dibenzo[c,f]cinnoline-Based Fluorescent Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, biomedical diagnostics, and drug discovery. Within the diverse landscape of fluorescent chemosensors, those built upon the Dibenzo[c,f]cinnoline scaffold have emerged as a promising class of materials. Their rigid, planar aromatic structure provides a robust platform for developing probes that exhibit significant changes in their photophysical properties upon interaction with specific analytes. This guide offers a comprehensive benchmark of this compound-based sensors, comparing their performance with established alternative fluorescent probes for the detection of key analytes such as nitroaromatic compounds and metal ions. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their selection and application of these valuable analytical tools.
Performance Comparison of Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by several key performance metrics. These include its sensitivity, selectivity, limit of detection (LOD), and response time. The following tables summarize these quantitative parameters for a this compound-based sensor and several alternative fluorescent probes targeting picric acid and various metal ions.
Table 1: Performance Comparison of Fluorescent Sensors for Picric Acid (a Nitroaromatic Explosive)
| Sensor Type | Analyte | Limit of Detection (LOD) | Selectivity | Response Mechanism | Reference |
| This compound-based | Picric Acid | Data not specified in detail, but noted as a "fast and extremely efficient sensor"[1] | High | Fluorescence Quenching | [1] |
| Pyrene-based | Picric Acid | 23.2 nM | High against other nitroaromatics | Fluorescence Quenching | [1] |
| Pyrazoline-based | Picric Acid | 1.1 µM | High against other nitro compounds | Fluorescence Quenching | |
| Polyaniline-Ag Composite | Picric Acid | 0.558 µM | Good | Fluorescence Quenching |
Table 2: Performance Comparison of Fluorescent Sensors for Metal Ion Detection
| Sensor Type | Analyte | Limit of Detection (LOD) | Selectivity | Response Mechanism | Reference |
| Quinoline-based | Fe³⁺ | 0.168 µM | High against other common metal ions | Fluorescence Quenching | [2] |
| Quinoline-based | Fe³⁺ | 86.7 µM | High | Fluorescence Quenching | [3] |
| N-doped Graphene Quantum Dots | Fe³⁺ | 2.38 nM | High | Fluorescence Quenching | |
| Quinoline-based | Cd²⁺ | 3.5 nM | Good | Fluorescence Enhancement | |
| Quinoline-based | Zn²⁺ & Cd²⁺ | 38 nM (Zn²⁺), 3.7 nM (Cd²⁺) | High | "Turn-on" for Zn²⁺, Red-shift for Cd²⁺ | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental procedures is crucial for understanding and replicating sensor performance. The following diagrams, created using the DOT language, illustrate key processes.
Caption: Generalized signaling pathway for a "turn-off" fluorescent sensor.
Caption: Workflow for determining the limit of detection of a fluorescent sensor.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments in the evaluation of fluorescent sensors.
Determination of the Limit of Detection (LOD)
The limit of detection is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected by the sensor.
Materials:
-
Fluorescent sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Analyte stock solution of a known high concentration.
-
Buffer solution appropriate for the sensing application (e.g., PBS, TRIS-HCl).
-
High-purity solvent for dilutions.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of analyte solutions of decreasing concentrations by serial dilution of the stock solution in the chosen buffer.
-
Prepare a blank sample containing only the buffer and the same concentration of the sensor solution that will be used in the measurements.
-
To a series of cuvettes, add a fixed volume of the sensor solution.
-
To each cuvette, add a specific volume of the different analyte concentrations, ensuring the final volume in each cuvette is the same.
-
Incubate the solutions for a predetermined optimal time to allow for the sensor-analyte interaction to reach equilibrium.
-
Measure the fluorescence intensity of the blank sample multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
Measure the fluorescence intensity of each of the sensor-analyte solutions.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Calculate the slope (S) of the linear portion of the calibration curve at low analyte concentrations.
-
The LOD is calculated using the formula: LOD = 3σ / S [5].
Selectivity Studies
Selectivity experiments are essential to determine the sensor's ability to detect the target analyte in the presence of other potentially interfering species.
Materials:
-
Fluorescent sensor stock solution.
-
Target analyte stock solution.
-
Stock solutions of various potentially interfering ions or molecules at the same concentration as the target analyte.
-
Buffer solution.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the fluorescent sensor in the appropriate buffer.
-
Measure the initial fluorescence intensity (F₀) of the sensor solution.
-
Add a specific concentration of the target analyte to the sensor solution and measure the fluorescence intensity (F_target).
-
In separate experiments, add the same concentration of each of the interfering species to fresh sensor solutions and measure their respective fluorescence intensities (F_interferent).
-
To assess the competitive effect, add the same concentration of the target analyte to the solutions already containing the interfering species and measure the final fluorescence intensity (F_competitive).
-
Compare the fluorescence response of the sensor to the target analyte with its response to the interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
This guide provides a foundational benchmark for the performance of this compound-based sensors. While data for a broad range of these specific sensors remains an active area of research, the comparisons with established alternatives highlight their potential. The detailed protocols and visual workflows offer a practical resource for researchers to rigorously evaluate and apply these and other fluorescent sensors in their work.
References
- 1. Efficient synthesis of diethyl benzo[c]cinoline-3,8-dicarboxylate for fluorescence quenching materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals [ouci.dntb.gov.ua]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Unraveling the Anti-Cancer Potential of Dibenzo[c,f]cinnolines: A Comparative Analysis of Topoisomerase I Inhibition
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Dibenzo[c,f]cinnoline compounds with established anti-cancer agents. We delve into their mechanism of action, supported by experimental data, to validate their potential as effective therapeutics.
This compound and its derivatives have emerged as a promising class of compounds in cancer research, exhibiting significant cytotoxic activity against various cancer cell lines, including those resistant to multiple drugs.[1] Their primary mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for resolving DNA topological challenges during replication, transcription, and recombination.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis.[3][4] This mode of action places them in the same category as well-established topoisomerase I inhibitors like camptothecin and its analogs.
Comparative Performance Against Alternative Topoisomerase Inhibitors
To contextualize the efficacy of this compound compounds, we compare their cytotoxic and topoisomerase I inhibitory activities with those of established clinical drugs: Camptothecin (a Topoisomerase I inhibitor), and Doxorubicin and Etoposide (Topoisomerase II inhibitors).
| Compound/Drug | Target(s) | Mechanism of Action | IC50 Value (Cell Line) | Reference |
| 2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | Topoisomerase I | Stabilization of Topoisomerase I-DNA cleavable complex | 70 nM (RPMI8402) | [1][2][5] |
| Camptothecin | Topoisomerase I | Stabilization of Topoisomerase I-DNA cleavable complex | 37-48 nM (HT29, LOX, SKOV3) | [6] |
| Doxorubicin | Topoisomerase II, DNA Intercalation, ROS Generation | Inhibition of Topoisomerase II-mediated DNA re-ligation, insertion between DNA base pairs, and generation of reactive oxygen species. | ~0.5-1 µM (HepG2, MCF-7) | [7][8][9][10][11] |
| Etoposide (VP-16) | Topoisomerase II | Stabilization of Topoisomerase II-DNA cleavable complex | 59.2 µM (in a cell-free assay) | [12][13][14][15][16] |
Experimental Validation: Protocols for Key Assays
The validation of the mechanism of action and efficacy of this compound compounds relies on a series of well-defined experimental protocols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
DNA Intercalation Assessment: Ethidium Bromide Displacement Assay
This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr), a fluorescent intercalator.[19][20][21][22][23]
Protocol:
-
DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer and allow it to equilibrate to form a stable fluorescent complex.
-
Compound Titration: Add increasing concentrations of the this compound compound to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution (excitation at ~520 nm, emission at ~600 nm) after each addition of the compound.
-
Data Analysis: A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode of the test compound.
Topoisomerase I Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of topoisomerase I.[6][24][25][26][27]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Visualizing the Molecular Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of topoisomerase I inhibition and the general experimental workflow.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Etoposide | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 26. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. phcogrev.com [phcogrev.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Dibenzo[c,f]cinnoline
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dibenzo[c,f]cinnoline, a nitrogen-containing polycyclic aromatic hydrocarbon. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the closely related compound, Benzo[c]cinnoline, and general best practices for the disposal of aza-polycyclic aromatic hydrocarbons.
Immediate Safety and Hazard Information
Table 1: Summary of Hazards for Benzo[c]cinnoline
| Hazard Classification | GHS Hazard Statement | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Source: Aggregated GHS information from PubChem.[1]
Given these potential hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be treated as hazardous chemical waste.
- This waste must be segregated from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal.
2. Containerization:
- Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Ensure the container is kept closed when not in use.
3. In-Lab Storage:
- Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
- Follow all institutional and local regulations for the storage of hazardous waste.
4. Disposal Method:
- Incineration: The recommended method for the disposal of aza-polycyclic aromatic hydrocarbons is high-temperature incineration in a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound.
- Landfill: Do not dispose of this compound in a landfill. Polycyclic aromatic compounds can persist in the environment and pose a risk to ecosystems.
- Sewer Disposal: Do not dispose of this compound down the drain. This can contaminate waterways and is prohibited in most jurisdictions.
5. Documentation and Pickup:
- Maintain accurate records of the amount of this compound waste generated.
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. In the absence of a specific SDS for this compound, a conservative approach to its handling and disposal is strongly recommended.
References
Personal protective equipment for handling Dibenzo[c,f]cinnoline
Essential Safety and Handling Guide for Dibenzo[c,f]cinnoline
Immediate Safety Information
This compound should be treated as a hazardous substance. Based on its analogue, Benzo[c]cinnoline, the primary hazards include:
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5] May be harmful if inhaled or absorbed through the skin.[5]
The full toxicological properties of these compounds have not been thoroughly investigated.[5] Therefore, it is crucial to use appropriate procedures to prevent direct contact with the skin or eyes and to avoid inhalation.[5]
Personal Protective Equipment (PPE)
A complete barrier between the researcher and the chemical is essential. The following personal protective equipment (PPE) is required to supplement engineering controls like fume hoods or glove boxes.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles. | To prevent eye contact and serious irritation.[5] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile). | To prevent skin contact and irritation.[5] |
| Body Protection | A protective lab coat or gown. | To prevent contamination of personal clothing.[5] |
| Respiratory | Use with adequate ventilation. For high concentrations or when generating dust, use a NIOSH-approved respirator (e.g., N-95). | To prevent respiratory tract irritation from inhalation.[5][6] |
Operational and Disposal Plans
This section provides procedural guidance for the safe handling and disposal of this compound.
I. Operational Plan: Safe Handling Workflow
This protocol outlines the steps for handling this compound from initial preparation to temporary storage.
1. Engineering Controls & Preparation:
-
All handling of this compound should occur within a process enclosure, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[5][6]
-
Ensure a safety shower and eye wash station are readily accessible.[5]
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before introducing the chemical to the controlled workspace.
2. Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid powder, do so within the fume hood to contain any airborne particles. Use anti-static weighing dishes if necessary.
-
Making Solutions: Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Performing Reactions: Keep all reaction vessels containing the substance capped or covered and within the ventilated enclosure.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment.
3. Storage Requirements:
-
Store this compound in a tightly closed container.[7]
-
Keep the container in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials such as oxidizing agents.[7]
II. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated solids (e.g., gloves, bench paper, pipette tips) and liquids in separate, clearly labeled, sealed hazardous waste containers.
-
Labeling: Label waste containers clearly with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Dispose of the waste in a manner consistent with federal, state, and local regulations.[5] Do not release into the environment.[5]
Quantitative Data Summary
The following table summarizes available quantitative data for the analogue compound, Benzo[c]cinnoline.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂ | [8] |
| Molecular Weight | 180.21 g/mol | [8][9] |
| Physical State | Powder Solid | [7] |
| Appearance | Yellow | [7] |
| Melting Point | 156 - 159 °C (312.8 - 318.2 °F) | [7] |
| NFPA Health Hazard | 0 | [7] |
| NFPA Flammability | 1 | [7] |
| NFPA Instability | 0 | [7] |
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzo(c)cinnoline | C12H8N2 | CID 9190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. georganics.sk [georganics.sk]
- 6. gerpac.eu [gerpac.eu]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. Benzo(c)cinnoline - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
